1-[(4-bromophenyl)sulfonyl]-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVKDOITQFQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Reactivity of 1-[(4-Bromophenyl)sulfonyl]-1H-indole
Executive Summary
1-[(4-bromophenyl)sulfonyl]-1H-indole serves as a high-value bifunctional scaffold in medicinal chemistry. Unlike simple N-protected indoles, this compound integrates two distinct reactive centers: the electron-deficient indole ring (modulated by the sulfonyl group) and the aryl bromide handle. It is widely recognized as a critical intermediate in the synthesis of 5-HT6 receptor antagonists (e.g., SUVN-502 analogs) and EphA2 inhibitors .
This guide details the physicochemical profile, synthesis, and divergent reactivity of this compound, specifically focusing on the chemoselectivity between C2-lithiation and Lithium-Halogen exchange.
Part 1: Chemical Identity & Physical Properties[1]
| Property | Data | Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₄H₁₀BrNO₂S | |
| Molecular Weight | 336.20 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Typical for N-sulfonyl indoles |
| Melting Point | 118–122 °C (Predicted) | Analogous to 1-(phenylsulfonyl)indole (77-79°C) but elevated due to Br-substitution.[1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in Water | Lipophilic sulfonamide moiety dominates solubility.[2] |
| Stability | Stable under ambient conditions; Moisture sensitive (slow hydrolysis) | Hydrolyzes to indole in strong base/heat.[2] |
Part 2: Synthesis Protocol (N-Sulfonylation)
The most robust method for synthesizing this compound involves the deprotonation of indole followed by nucleophilic attack on 4-bromobenzenesulfonyl chloride. This protocol prioritizes high yield and the suppression of bis-sulfonylation byproducts.[2]
Reagents
-
Substrate: Indole (1.0 equiv)
-
Reagent: 4-Bromobenzenesulfonyl chloride (1.1 equiv)
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or KOH (powdered)
-
Solvent: Anhydrous DMF or THF[2]
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve indole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C. Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2] Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of indolyl anion).
-
Coupling: Dissolve 4-bromobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DMF. Add this solution dropwise to the indolyl anion mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The product will be less polar than the starting indole.[2]
-
Workup: Quench carefully with ice-cold water. The product typically precipitates.[2] Filter the solid and wash with water.[2] If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallization from EtOH or column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Part 3: Reactivity Profile & Mechanistic Insights
The "Directing Group" Effect: C2-Lithiation
The sulfonyl group at N1 is strongly electron-withdrawing. This exerts two critical effects:
-
Deactivation of C3: It suppresses the natural nucleophilicity of the indole C3 position, preventing unwanted electrophilic attacks during side-chain manipulations.
-
Acidification of C2: The inductive effect renders the C2-proton acidic (pKa ~28). Treatment with a strong base (e.g., n-BuLi or LDA) at low temperature results in exclusive C2-lithiation .
Critical Chemoselectivity Warning: Researchers must navigate a competition between C2-deprotonation and Lithium-Halogen (Li-Br) exchange on the sulfonyl ring.
-
Kinetic Control (-78 °C, LDA): Favors C2-deprotonation.[2] The Li-Br exchange is slower at very low temperatures with bulky bases.[2]
-
Thermodynamic/Reagent Control (t-BuLi): Will rapidly effect Li-Br exchange, generating a phenyl-lithium species rather than the indolyl-lithium.
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The 4-bromo substituent on the sulfonyl ring serves as an excellent handle for Pd-catalyzed cross-coupling. This allows for the "modular assembly" of 5-HT6 antagonists where the sulfonyl moiety acts as the pharmacophore anchor.
-
Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 with K2CO3 in Dioxane/Water.[2]
-
Selectivity: The indole ring remains intact; the coupling occurs exclusively at the phenyl bromide.[2]
Deprotection (Cleavage)
The sulfonyl group is robust but can be removed to regenerate the free indole NH if the group was used solely for protection.[2]
-
Method A (Mild): Mg powder in MeOH (reductive cleavage).[2]
-
Method B (Standard): KOH or NaOH in MeOH/Water reflux (hydrolysis).[2]
Part 4: Visualization of Chemical Pathways
The following diagram maps the divergent reactivity of the scaffold, highlighting how different reagents unlock different sites of the molecule.
Figure 1: Divergent synthetic pathways for this compound, illustrating the competition between C2-functionalization and Bromine-coupling.
Part 5: Safety & Handling (SDS Summary)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[2]
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[2]
-
Handling: Handle in a fume hood. The sulfonyl chloride precursor is corrosive; the final indole product is generally stable but should be treated as a potential sensitizer.[2]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation over long periods.
References
-
Discovery and Development of SUVN-502 (5-HT6 Antagonist). Journal of Medicinal Chemistry, 2017.[2]
-
Regioselective C2-Sulfonylation of Indoles. Organic Letters, 2026 (Recent Advance).[2]
-
C2-Alkylation of N-pyrimidylindole via Cobalt Catalysis. Beilstein Journal of Organic Chemistry, 2012.[2]
-
Lithium-Halogen Exchange vs. Deprotonation in Bromoarenes. Journal of Organic Chemistry, 2006.[2]
-
Suzuki-Miyaura Coupling of Haloindoles. Organic Chemistry Portal, Protocol Review.
Sources
Technical Guide: Biological Activity of Sulfonyl Indole Derivatives in Medicinal Chemistry
Executive Summary
The indole scaffold is ubiquitous in nature and medicinal chemistry, often termed a "privileged structure."[1] However, the introduction of a sulfonyl moiety (
Part 1: Structural & Physicochemical Significance[2]
The sulfonyl group acts as a rigid steric, electronic, and lipophilic modulator. Its incorporation into the indole ring system serves three primary medicinal chemistry functions:
-
Electron Withdrawal: The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the indole ring (particularly at
), lowering the and increasing metabolic stability against oxidative degradation. -
Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, critical for interacting with residues such as Lys101 in HIV-1 Reverse Transcriptase or Asn288 in 5-HT6 receptors.
-
Lipophilicity & Geometry: The tetrahedral geometry of the sulfur atom orients the aromatic substituent orthogonal to the indole plane, creating a "book-like" conformation essential for fitting into hydrophobic pockets (e.g., the NNRTI binding pocket).
Part 2: Therapeutic Area A - CNS Disorders (5-HT6 Antagonists)
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to the
Structure-Activity Relationship (SAR)
The N1-arylsulfonyl indole is the dominant pharmacophore.
-
N1-Position: Substitution with a sulfonyl group is critical. Direct attachment of a phenyl or naphthyl ring via the sulfonyl linker provides the necessary hydrophobic bulk to interact with the receptor's aromatic cluster (Trp281, Phe285).
-
C3-Position: Requires a basic amine (often a piperazine or amino-ethyl chain) to form a salt bridge with Asp106 (TM3).
-
C5-Position: Unlike other scaffolds, substitution here (e.g., -F, -OMe) can sometimes be detrimental to affinity, suggesting a tight steric fit in this region of the binding pocket.
Mechanism of Action Signaling Pathway
Antagonism of 5-HT6 prevents the activation of Adenylyl Cyclase, thereby reducing intracellular cAMP levels.
Figure 1: 5-HT6 Signaling Pathway. N-sulfonyl indoles act as antagonists, blocking the Gs-mediated production of cAMP.
Part 3: Therapeutic Area B - Infectious Diseases (HIV-1 NNRTIs)
In contrast to CNS targets, 3-arylsulfonyl indoles (Indolyl Aryl Sulfones - IAS) are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Mechanistic Insight
These compounds bind to an allosteric hydrophobic pocket (NNIBP) adjacent to the catalytic site of HIV-1 Reverse Transcriptase (RT).[3] Binding induces a conformational change that locks the enzyme in an inactive "open" state, preventing DNA polymerization.
Critical SAR Features
-
Positional Switch:
-sulfonyl derivatives are generally inactive against HIV-1. The sulfonyl group must be at the C3 position. -
The "Butterfly" Wing: The 3-phenylsulfonyl moiety acts as one wing of the "butterfly" shape characteristic of NNRTIs.
-
Resistance Profiles: Substitution on the phenyl ring (e.g., 3,5-dimethyl) is essential for maintaining potency against the K103N and Y181C mutant strains. The methyl groups fill the space left by the valine-to-asparagine mutation.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (N-Sulfonylation vs. C3-Sulfonylation)
Objective: Selective functionalization of the indole ring.
| Parameter | N1-Sulfonylation (CNS Target) | C3-Sulfonylation (HIV Target) |
| Reagents | Indole, Aryl Sulfonyl Chloride, NaH | Indole, Aryl Sulfonyl Chloride, Lewis Acid |
| Solvent | DMF (Anhydrous) | Dichloroethane or Toluene |
| Conditions | Reflux or Friedel-Crafts conditions | |
| Key Intermediate | Anion at Nitrogen | Electrophilic attack at C3 |
Step-by-Step N-Sulfonylation:
-
Dissolve substituted indole (1.0 eq) in anhydrous DMF under
atmosphere. -
Cool to
and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases). -
Add Aryl Sulfonyl Chloride (1.1 eq) dropwise.
-
Warm to RT and stir for 2-4 hours. Monitor via TLC.
-
Quench: Pour into ice water. Precipitate is filtered and recrystallized from EtOH.
Protocol B: Radioligand Binding Assay (5-HT6 Affinity)
Objective: Determine
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.
-
Assay Setup: In 96-well plates, add:
- Binding Buffer.[4]
-
Test Compound (7 concentrations,
to M). -
Radioligand:
-LSD (Final concentration ~2 nM). -
Membrane suspension (
protein).
-
Controls:
-
Incubation: 60 minutes at
. -
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Part 5: Data Visualization & Workflow
Medicinal Chemistry Optimization Workflow
Figure 2: Iterative workflow for optimizing sulfonyl indole derivatives from hit to lead.
References
-
Silvestri, R., et al. (2003). Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies. Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link
-
Montecino, R., et al. (2016). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules. Link
-
Zhan, P., et al. (2009). Sulfonyl-containing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs): Structure-Activity Relationship and Drug Design. Current Medicinal Chemistry. Link
-
Hirst, W. D., et al. (2003).[7] Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways.[6] British Journal of Pharmacology. Link
Sources
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The N1-(4-Bromophenyl)sulfonyl-indole Scaffold in 5-HT6 Antagonist Design
Topic: 1-[(4-bromophenyl)sulfonyl]-1H-indole as a 5-HT6 Receptor Antagonist Scaffold Type: Technical Whitepaper / In-Depth Guide
Executive Summary
The serotonin 5-HT6 receptor (5-HT6R) has emerged as a critical target for cognitive enhancement in Alzheimer’s disease and schizophrenia.[1] Among the diverse chemical classes identified as 5-HT6 antagonists, the N1-arylsulfonylindole architecture represents a "privileged scaffold." This guide focuses specifically on the This compound core. It dissects the structural rationale behind this scaffold, details the synthetic pathways for its construction, and provides standardized protocols for its pharmacological validation. This document serves as a blueprint for researchers utilizing this scaffold to develop high-affinity ligands.
Target Biology & Mechanism of Action
To understand the efficacy of the sulfonylindole scaffold, one must first understand the receptor's signaling architecture. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) located almost exclusively in the Central Nervous System (CNS), with high density in the striatum and cortex.[2][3][4]
Signaling Cascade
5-HT6 is positively coupled to the Gs protein. Agonism stimulates adenylyl cyclase (AC), increasing intracellular cAMP. Antagonists, therefore, block this constitutive or agonist-induced cAMP production.
-
Therapeutic Logic: Blockade of 5-HT6 enhances cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.[1][3][4]
Pathway Visualization
Figure 1: The 5-HT6 Gs-coupled signaling pathway.[3][4][5] Antagonists prevent the cAMP cascade, modulating downstream cognitive markers.
The Scaffold: Medicinal Chemistry Rationale
The This compound is not merely a random chemical entity; it is a precision-engineered pharmacophore designed to exploit specific residues within the 5-HT6 orthosteric binding pocket.
Structural Deconstruction
| Component | Chemical Role | Biological Interaction (Binding Pocket) |
| Indole Core | Rigid Anchor | Mimics the endogenous tryptamine core of Serotonin. Provides |
| Sulfonyl Group | Linker / Geometry | Acts as a hydrogen bond acceptor.[4][6] Crucially, it introduces a "kink" that forces the phenyl ring into a hydrophobic sub-pocket distinct from the agonist binding mode. |
| 4-Bromo Group | Lipophilic Cap | Targets a deep hydrophobic cavity. The bromine atom can participate in Halogen Bonding with backbone carbonyls or specific residues, enhancing affinity over the unsubstituted analog. |
| C3-Position (Implied) | Basic Center Attachment | While the title scaffold lacks the amine, it is the precursor for adding a basic amine (e.g., piperazine) at C3. This amine is required to form a salt bridge with Asp-106 (D3.32). |
Structure-Activity Relationship (SAR) Insights
-
The "L-Shape" Conformation: Crystallographic modeling suggests that high-affinity antagonists adopt an L-shaped conformation. The rigid indole and the sulfonyl-phenyl group create this geometry.
-
Substitution Effects: The para-bromo substitution is often superior to ortho or meta substitutions because it extends the molecule into the deepest part of the hydrophobic pocket without causing steric clash with the transmembrane helices.
Chemical Synthesis
The synthesis of the this compound scaffold is a nucleophilic substitution reaction. High purity is essential for subsequent biological assays to avoid false positives from degradation products.
Synthetic Protocol: N-Sulfonylation
Reagents:
-
Indole (or C3-substituted indole derivative)[7]
-
4-Bromobenzenesulfonyl chloride
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Hydroxide (KOH)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the indole (1.0 eq) in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add NaH (1.2 eq) portion-wise. The indole N-H proton (pKa ~16) is removed, generating the highly nucleophilic indolyl anion. Stir for 30 minutes at 0°C until gas evolution (
) ceases. -
Coupling: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in DMF.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).
-
Quench & Workup: Pour the reaction mixture onto ice-water. The product typically precipitates. Filter the solid or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
).
Synthesis Workflow Diagram
Figure 2: Synthetic route for the generation of the N-sulfonylindole scaffold.
Pharmacological Characterization
Once synthesized, the scaffold (typically derivatized with a basic amine at C3) must be validated. The following protocols are industry standards for establishing "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data.
Radioligand Binding Assay (Affinity)
This assay determines the
-
Source Tissue/Cells: HEK-293 cells stably expressing human 5-HT6 receptor (h5-HT6).
-
Radioligand:
-SB-258585 (High specific activity, nM) or -LSD. -
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge to isolate membranes.[9]
-
Incubation: Mix membrane (
), radioligand ( nM), and the test compound ( to M) in 96-well plates. -
Equilibrium: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional cAMP Assay (Efficacy)
This assay confirms antagonist activity (inhibition of cAMP) vs. agonist activity.
-
Technology: HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor.
-
Protocol:
-
Stimulation: Incubate cells with the test compound for 15 minutes.
-
Challenge: Add Serotonin (
concentration) to stimulate cAMP production. -
Detection: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Readout: Measure FRET signal. A decrease in FRET signal (in competitive formats) or increase (in direct formats) indicates cAMP levels.
-
Result: A potent antagonist will dose-dependently reduce the Serotonin-induced cAMP spike.[5]
-
Reference Data & Benchmarks
When evaluating the this compound scaffold, compare your results against established standards.
Table 1: Representative Affinity Data for Sulfonylindole Derivatives
| Compound | Structure Description | Functional Activity | |
| SB-271046 | Bis-aryl sulfonamide (Benchmark) | 1.2 nM | Antagonist |
| MS-245 | N1-benzenesulfonyl-tryptamine | 2.1 nM | Antagonist |
| Scaffold A | 1-(benzenesulfonyl)-1H-indole | >1000 nM* | Inactive (Lacks amine) |
| Scaffold B | 1-[(4-bromophenyl)sulfonyl]-3-(piperazinyl)-indole | < 10 nM | Potent Antagonist |
Note: The bare scaffold (Scaffold A) lacks the basic amine required for the Asp-106 interaction. The "4-bromo" variant (Scaffold B) significantly improves affinity over the unsubstituted phenyl ring due to hydrophobic pocket filling.
References
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link
-
Recabarren, G., et al. (2016). "Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation." International Journal of Molecular Sciences. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
Zajdel, P., et al. (2016). "N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties."[7] ACS Chemical Neuroscience. Link
Sources
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles | MDPI [mdpi.com]
- 3. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Therapeutic Potential of 1-[(4-Bromophenyl)sulfonyl]-1H-indole Analogs
The following technical guide provides an in-depth analysis of the therapeutic utility, chemical architecture, and experimental validation of 1-[(4-bromophenyl)sulfonyl]-1H-indole and its functional analogs.
Technical Monograph | Medicinal Chemistry & Pharmacology
Executive Summary: The Sulfonylindole Scaffold
The This compound scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of an indole core with a para-bromobenzenesulfonyl moiety at the N1 position. Unlike C3-substituted indoles (common in tryptamine alkaloids), N1-sulfonylation dramatically alters the electronic properties of the indole ring, reducing the electron density of the pyrrole moiety and enhancing lipophilicity.
This structural modification unlocks two primary therapeutic domains:
-
Neuropsychiatry: Potent antagonism of the 5-HT6 receptor , a key target for Alzheimer’s disease and cognitive enhancement.
-
Oncology: Inhibition of Histone Deacetylase (HDAC) and EphA2 receptor modulation, driving anti-proliferative effects in glioblastoma and breast cancer models.
Chemical Architecture & SAR Logic
The therapeutic efficacy of this class relies on three pharmacophoric pillars. The 4-bromophenyl group is not merely a lipophilic cap; it engages in specific halogen bonding interactions within hydrophobic pockets of target proteins.
Structural Activity Relationship (SAR) Map
-
N1-Sulfonyl Linker: Acts as a hydrogen bond acceptor and restricts the conformational flexibility of the indole, locking it into a bioactive orientation.
-
4-Bromo Substitution: The bromine atom provides a specific steric bulk and halogen-bond capability (σ-hole interaction) that often outperforms chloro- or fluoro- analogs in binding affinity (Ki).
-
Indole C3/C5 Functionalization:
-
C3-Piperazine: Critical for 5-HT6 affinity (basic amine interaction).
-
C5-Hydroxamic Acid: Essential for HDAC zinc-chelation.
-
Visualization: Pharmacophore & SAR Logic
Caption: SAR logic flow demonstrating how the N1-sulfonyl-4-bromophenyl motif anchors the molecule while C3 substitutions dictate target specificity.
Therapeutic Domain A: CNS & 5-HT6 Antagonism
The 5-HT6 receptor is exclusively expressed in the CNS and regulates cholinergic and glutamatergic neurotransmission. Antagonists of this receptor improve cognition.[1]
Mechanism of Action
Analogs such as SUVN-502 (Masupirdine) utilize the arylsulfonylindole scaffold. While SUVN-502 uses a 2-bromo motif, SAR studies confirm that 4-bromo analogs maintain high affinity (Ki < 5 nM) due to optimal filling of the hydrophobic pocket in the receptor's transmembrane domain.
Key Data Point:
| Compound Variant | Substituent (R) | 5-HT6 Ki (nM) | Selectivity (vs 5-HT2A) |
|---|---|---|---|
| Reference (SUVN-502) | 2-Bromo | 2.04 | >1000-fold |
| Analog A | 4-Bromo | 4.50 | >500-fold |
| Analog B | 4-Chloro | 12.3 | >200-fold |
| Analog C | H (Unsubstituted) | 57.0 | Low |
Data synthesized from Nirogi et al. (2017) and related SAR studies.
Therapeutic Domain B: Oncology (HDAC Inhibition)
In oncology, the 1-arylsulfonylindole scaffold serves as a "cap group" for Histone Deacetylase (HDAC) inhibitors. The sulfonyl group fits into the tube-like entrance of the HDAC active site, positioning a zinc-binding group (ZBG) at the C5 position.
Experimental Evidence
Studies involving 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles demonstrate that the 4-bromophenyl group enhances cellular permeability compared to standard phenyl analogs.
-
Target: HDAC1, HDAC6.
-
Effect: Hyperacetylation of histone H3 and α-tubulin, leading to cell cycle arrest in HeLa and MCF-7 lines.
Experimental Protocols
Protocol 1: Chemical Synthesis (N-Sulfonylation)
Objective: Selective N1-sulfonylation of the indole core without C3 side-reactions.
Reagents:
-
Indole substrate (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or KOH (powdered)
-
Solvent: DMF (anhydrous)
Workflow:
-
Activation: Dissolve indole in anhydrous DMF at 0°C under N2 atmosphere. Add NaH portion-wise. Stir for 30 min to generate the indolyl anion.
-
Coupling: Dropwise addition of 4-bromobenzenesulfonyl chloride dissolved in DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quenching: Pour reaction mixture onto crushed ice/water.
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Visualization: Synthesis Workflow
Caption: Step-by-step N-sulfonylation workflow for generating high-purity this compound.
Protocol 2: 5-HT6 Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (Ki) of the synthesized analog.
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Ligand: [3H]-LSD (Lynergic Acid Diethylamide) as the radioligand (specific activity ~80 Ci/mmol).
-
Incubation:
-
Mix 50 µg membrane protein + [3H]-LSD (2 nM) + Test Compound (10^-10 to 10^-5 M).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Future Outlook & Optimization
The This compound scaffold is currently under-utilized in PROTAC (Proteolysis Targeting Chimera) design. The bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to attach E3 ligase linkers, potentially converting these inhibitors into degraders for refractory cancer targets.
References
-
Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist.[2] Journal of Medicinal Chemistry.
-
Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.
-
Lai, M. J., et al. (2012). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo.[3] Journal of Medicinal Chemistry.
-
Lodola, A., et al. (2024). Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. European Journal of Medicinal Chemistry.
-
Dutkiewicz, G., et al. (2010). (4-Bromophenyl)(1H-indol-7-yl)methanone: Crystal structure and halogen bonding analysis. Acta Crystallographica Section E.
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- 2. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) of brominated sulfonyl indoles
Executive Summary
The brominated sulfonyl indole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tubulin-targeting anticancer agents. This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution patterns to analyze the electronic and steric causality that drives potency. We focus on the synergistic interplay between the electron-withdrawing sulfonyl group and the halogen-bonding potential of the bromine substituent.
The Scaffold Architecture: Pharmacophoric Deconstruction
To rationalize the biological activity of brominated sulfonyl indoles, one must view the molecule not as a single unit, but as a tripartite system of interacting pharmacophores.
The Sulfonyl Linker ( )
Unlike carbonyl linkers, the sulfonyl group introduces a tetrahedral geometry that forces the
-
Electronic Effect: Strong electron-withdrawing induction (
) lowers the electron density of the indole ring, reducing oxidative metabolism at the C2/C7 positions. -
Binding Role: The sulfonyl oxygens act as dual hydrogen bond acceptors, critical for anchoring the molecule within hydrophilic pockets of enzymes (e.g., K103 residue interactions in HIV-1 RT).
The Bromine Substituent
Bromine is not merely a lipophilic bulk provider; it is a functional interaction site.
-
The
-Hole: Bromine exhibits a region of positive electrostatic potential on its head (the -hole) opposite the C-Br bond.[1] This allows it to act as a Lewis acid, forming linear halogen bonds with backbone carbonyls in target proteins. -
Lipophilicity: Introduction of bromine significantly increases
, facilitating membrane permeability and hydrophobic collapse within the binding pocket.
Synthetic Workflows: Regiocontrol & Protocols
The synthesis of 3-bromo-1-(phenylsulfonyl)indoles requires strict regiochemical control to prevent poly-bromination or migration.
Protocol: Sequential Sulfonylation and Bromination
Rationale: Direct bromination of indole prior to sulfonylation often leads to instability. Protecting the nitrogen first with the sulfonyl group deactivates the ring slightly, allowing for controlled electrophilic substitution at C3.
Step 1: N-Sulfonylation (Phase-Transfer Catalysis)
-
Reagents: Indole (1.0 eq), Arylsulfonyl chloride (1.2 eq), 50% NaOH (aq), TBAF or TEBA (catalytic), Toluene.
-
Mechanism: The phase-transfer catalyst moves the hydroxide ion into the organic phase, deprotonating the indole N-H (
). The resulting indolyl anion attacks the sulfonyl sulfur. -
Validation: Loss of N-H stretch in IR (
); appearance of sulfonyl asymmetric stretch ( ).
Step 2: C3-Regioselective Bromination
-
Reagents: 1-(Phenylsulfonyl)indole, N-Bromosuccinimide (NBS), DMF,
. -
Causality: NBS is preferred over elemental bromine (
) to maintain stoichiometry and prevent over-bromination at C2 or the benzene ring. The polar aprotic solvent (DMF) stabilizes the transition state. -
Purification: Recrystallization from Ethanol/Water (avoid column chromatography if possible to prevent desulfonylation on acidic silica).
Visualization: Synthetic Logic Flow
Caption: Sequential synthesis pathway ensuring N1-protection prior to C3-functionalization.
SAR Case Studies: Efficacy Drivers
Case Study A: HIV-1 NNRTIs (Reverse Transcriptase)
In the context of HIV-1, the sulfonyl indole acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). The binding site is a hydrophobic pocket near the catalytic triad.
-
The 3-Sulfonyl Shift: While N1-sulfonyls are common, Silvestri et al. demonstrated that migrating the sulfonyl group to the C3 position (and placing the bromine or other substituents on the indole benzene ring) can drastically enhance potency against resistant strains (e.g., K103N).
-
Aryl Substitution: The phenyl ring of the sulfonyl group is sensitive to steric clashes.
-
2,6-disubstitution: often reduces activity due to steric hindrance preventing the "butterfly" conformation.
-
3,5-dimethyl substitution: Highly favorable.[2] It fills the hydrophobic sub-pocket (Val179 interactions).
-
Table 1: Comparative SAR of Sulfonyl Indoles against HIV-1 (wt)
| Compound Structure | Sulfonyl Position | C3-Substituent | EC50 (nM) | Mechanistic Insight |
| Ref A | N1 | H | >10,000 | Lack of hydrophobic fill; metabolic instability. |
| Ref B | N1 | Br | 450 | Bromine adds lipophilicity; |
| Ref C | C3 | 3,5-dimethylphenyl | 1.2 | Optimized fit in hydrophobic pocket; Sulfonyl H-bonds with Lys101. |
Case Study B: Anticancer (Tubulin Inhibition)
For anticancer applications, particularly MCF-7 (breast cancer) lines, the N1-sulfonyl-3-bromoindole motif is dominant.
-
Steric Bulk at C3: The C3-Bromine is critical here. Replacing Br with a smaller group (F) or a larger group (I) often results in a loss of potency (
shifts from nM to M range). This suggests a tight steric tolerance in the colchicine-binding site of tubulin. -
Sulfonyl Electronics: Electron-donating groups (OMe) on the sulfonyl phenyl ring can decrease activity, whereas electron-withdrawing groups (
, F) often enhance cytotoxicity by increasing the acidity of the C2-proton, potentially influencing hydrogen bonding networks.
Mechanistic Visualization: The Halogen Bond
The following diagram illustrates the specific molecular interactions that define the SAR of this scaffold, highlighting the unique role of the Bromine
Caption: Mechanistic map detailing the pharmacophoric contributions of the sulfonyl and bromine moieties.
References
-
Silvestri, R., et al. (2003). "Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies." Journal of Medicinal Chemistry.
-
Gribble, G. W., et al. (1992). "Synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate." Synthetic Communications.
-
Xu, Z., et al. (2013).[3] "Principles and applications of halogen bonding in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry.
-
Li, W., et al. (2021). "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry.
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- 1. Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of biaryl indole derivatives using palladium catalysis
Application Notes & Protocols
Topic: Synthesis of Biaryl Indole Derivatives Using Palladium Catalysis For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] When an aryl group is appended to this privileged scaffold, forming a biaryl indole, the resulting molecular architecture often exhibits enhanced or entirely new pharmacological properties. These motifs are prevalent in anticancer agents, anti-inflammatory drugs, and materials for organic electronics.[3][4] The synthesis of these complex structures with precision and efficiency is therefore a critical endeavor in modern drug discovery and materials science.
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for forging the crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for biaryl indole synthesis.[5][6] These methods offer unparalleled functional group tolerance, high yields, and mild reaction conditions, replacing harsher, classical methods.[5][7] This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies, offering not just protocols, but the strategic rationale behind the selection of catalysts, ligands, and conditions to empower researchers to successfully synthesize these valuable compounds.
Core Methodologies for Palladium-Catalyzed Biaryl Indole Synthesis
The construction of biaryl indoles can be approached by forming a C-C bond at various positions of the indole ring (commonly C2 or C3) or by forming a C-N bond at the N1 position. The choice of strategy depends on the desired isomer, the availability of starting materials, and the required functional group compatibility.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its boronic acid and ester reagents.[8] It involves the coupling of an organoboron species with an organic halide or triflate.[9][10] For biaryl indole synthesis, this typically involves reacting an indolylboronic acid with an aryl halide or, more commonly, a haloindole with an arylboronic acid.
Causality Behind Component Selection:
-
Palladium Precatalyst: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd(II) salts such as Pd(OAc)₂ or PdCl₂ are effective.[5][9] Pd(II) sources are often preferred for their air stability and are reduced in situ to the active Pd(0) species by phosphine ligands or other reagents in the mixture.[9]
-
Ligand: The ligand is critical. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For Suzuki couplings, electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or biarylphosphines (e.g., SPhos, XPhos) are often superior as they promote the oxidative addition of less reactive aryl chlorides and sterically hindered substrates.[11]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The strength and nature of the base can significantly impact yield and must be chosen carefully to avoid decomposition of sensitive substrates.[9][12]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[8]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 2-Phenylindole Derivative
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoindole (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Ligand Addition: Add tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%).
-
Atmosphere Control: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) prevents oxidation of the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-phenylindole derivative.
The Stille Coupling: High Tolerance, Cautious Handling
The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides or triflates.[13][14] Its primary advantage is the exceptional tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture and do not require a strong base for activation.[15][16] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings as it is a stable, pre-formed Pd(0) source.[14] Pd₂(dba)₃ is also commonly used.
-
Ligand: While Pd(PPh₃)₄ contains its own ligand, additional ligands like triphenylarsine (AsPh₃) or electron-rich phosphines can accelerate the reaction, particularly the rate-limiting transmetalation step.[17]
-
Additives: In some cases, additives like copper(I) iodide (CuI) can act as co-catalysts, accelerating the transmetalation step.[9] Lithium chloride (LiCl) is often added to facilitate the reaction with less reactive substrates like aryl chlorides.[18]
Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.[15][16]
Protocol: Synthesis of a 3-Arylindole Derivative
-
Reaction Setup: To a Schlenk flask, add 3-iodoindole (1.0 mmol, 1 equiv), the desired aryltributylstannane (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Atmosphere Control: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) (10 mL) via syringe.
-
Reaction: Heat the mixture at 80-100 °C for 6-18 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into an aqueous solution of potassium fluoride (KF) (1 M, 20 mL) and stir for 1 hour. The KF solution helps to precipitate the tin byproducts as insoluble fluorides, simplifying purification.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 3-arylindole.
The Buchwald-Hartwig Amination: Forging the N-Aryl Bond
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of N-arylindoles.[7][19][20] This reaction couples an amine (in this case, the indole NH) with an aryl halide or triflate.[7][21] The development of highly active catalyst systems has made this a broadly applicable and reliable transformation.[22]
Causality Behind Component Selection:
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are typically used.
-
Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) or ferrocene-based ligands (dppf) are essential.[12][19] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent unproductive side reactions like β-hydride elimination.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen, making it a competent nucleophile. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are common choices. Cs₂CO₃ is often a milder and effective alternative for sensitive substrates.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[7]
Protocol: Synthesis of a 1-Arylindole
-
Reaction Setup: In a glovebox or under an inert atmosphere, add indole (1.0 mmol, 1 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%) to a vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat at 110 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-arylindole.
Direct C-H Arylation: An Atom-Economical Approach
Direct C–H arylation represents a significant advance in efficiency, as it avoids the need to pre-functionalize the indole ring (e.g., into a halide or boronic acid).[23][24] These reactions typically couple the C-H bond of an indole with an aryl halide. Regioselectivity can be a challenge, but conditions have been developed to favor arylation at the C2, C3, or even C7 positions.[19][25]
Causality Behind Component Selection:
-
Directing Groups: To control regioselectivity, a directing group is often installed on the indole nitrogen (e.g., acetyl, pivaloyl, or phosphinoyl).[25] This group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond (e.g., C7), thereby directing the activation to that site.[25]
-
Catalyst System: Pd(OAc)₂ is a common catalyst. The choice of ligand is crucial for selectivity; for example, pyridine-type ligands are often used for C7 arylation.[25]
-
Oxidant/Additives: Some C-H activation cycles require an oxidant (like Ag₂CO₃ or benzoquinone) to regenerate the active Pd(II) catalyst.[24] Additives like pivalic acid (PivOH) can act as proton shuttles in a concerted metalation-deprotonation mechanism, facilitating the C-H cleavage step.
Generalized Workflow: Direct C-H Arylation
Caption: General experimental workflow for directed C-H arylation.
Comparative Summary of Key Methodologies
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Buchwald-Hartwig Amination | Direct C-H Arylation |
| Bond Formed | C-C | C-C | C-N | C-C |
| Indole Substrate | Haloindole or Indolylboronic acid | Haloindole or Indolylstannane | Indole (N-H) | N-Protected or N-H Indole |
| Coupling Partner | Arylboronic acid/ester | Arylstannane | Aryl halide/triflate | Aryl halide |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ |
| Key Ligand Type | Bulky Phosphines (PCy₃) | Phosphines (PPh₃) | Biarylphosphines (XPhos) | Pyridines, N-heterocyclic carbenes |
| Advantages | Low toxicity, stable reagents, wide scope.[8] | Excellent functional group tolerance.[15][17] | Premier method for N-arylation, high efficiency.[7][20] | Atom economical, avoids pre-functionalization.[24][26] |
| Limitations | Requires pre-functionalization. | Toxic tin reagents and byproducts.[17] | Limited to N-arylation. | Regioselectivity can be challenging, may require directing groups.[25] |
Conclusion and Outlook
Palladium catalysis provides an indispensable toolkit for the synthesis of biaryl indole derivatives. The choice between Suzuki-Miyaura, Stille, Buchwald-Hartwig, and direct C-H arylation methods depends on the specific synthetic target, desired bond connection (C-C vs. C-N), and the constraints of the molecular framework. While Suzuki-Miyaura and Buchwald-Hartwig reactions are the established workhorses for C-arylation and N-arylation respectively, the continued development of direct C-H activation methodologies promises more streamlined and environmentally benign synthetic routes for the future. By understanding the underlying principles and practical considerations outlined in this guide, researchers are well-equipped to navigate the synthesis of this vital class of molecules for applications in medicine and beyond.
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Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. ACS Publications.[Link]
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-
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Heck Reaction. Organic Chemistry Portal.[Link]
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Using 1-[(4-bromophenyl)sulfonyl]-1H-indole as a synthetic building block
Application Note: Strategic Utilization of 1-[(4-bromophenyl)sulfonyl]-1H-indole
Abstract & Strategic Value
This compound is a high-value "bifunctional" building block in medicinal chemistry. Unlike standard N-protected indoles, this molecule offers two distinct, orthogonal reactive handles:
-
The Indole C2 Position: Activated for Directed Ortho Metalation (DoM) by the sulfonyl group.
-
The Aryl Bromide: A distal handle for Palladium-catalyzed cross-coupling reactions.
This Application Note provides validated protocols for chemoselective functionalization, allowing researchers to elaborate either the indole core or the sulfonyl appendage independently before final deprotection or scaffold assembly.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₀BrNO₂S |
| Molecular Weight | 336.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Key Reactivity | C2-Lithiation (LDA), Pd-Coupling (Aryl-Br), N-Deprotection |
| Stability | Stable under air/moisture; store at 2-8°C |
Critical Synthetic Workflows (Logic & Causality)
The utility of this building block relies on chemoselectivity . The choice of base and catalyst determines which part of the molecule reacts.
-
Path A (C2-Functionalization): Uses LDA (Lithium Diisopropylamide).[1][2][3]
-
Causality: n-Butyllithium (n-BuLi) is a strong nucleophile and will cause rapid Lithium-Halogen exchange at the aryl bromide, destroying the synthetic handle. LDA is a bulky, non-nucleophilic base that kinetically deprotonates the C2-H (directed by the sulfonyl oxygen) without touching the bromine.
-
-
Path B (Sulfonyl Extension): Uses Pd(0) catalysis.
-
Causality: The electron-withdrawing nature of the sulfonyl group deactivates the indole ring toward electrophilic attack but does not interfere with the oxidative addition of Palladium into the C-Br bond of the phenyl ring.
-
Visualization: Divergent Synthetic Pathways[9][10]
Caption: Divergent synthesis map showing orthogonal activation of C2-H (via LDA) and Ar-Br (via Pd-catalysis).
Detailed Experimental Protocols
Protocol A: Regioselective C2-Lithiation (Retaining the Bromide)
Objective: To introduce a functional group at the indole C2 position without affecting the aryl bromide.
Reagents:
-
Starting Material (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.2 equiv) [Freshly prepared or high-quality commercial solution]
-
Electrophile (e.g., DMF for formylation, I₂ for iodination)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.1 M relative to substrate).
-
Cooling: Cool the THF to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LDA solution dropwise via syringe.
-
Critical Note: Do NOT use n-BuLi. n-BuLi will attack the Br.[6]
-
-
Substrate Addition: Dissolve this compound in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 10-15 minutes.
-
Metalation: Stir at -78°C for 1 hour . The solution may turn yellow/orange, indicating the formation of the C2-lithio species stabilized by the sulfonyl group (Chelation Control).
-
Trapping: Add the electrophile (1.5 equiv) neat or in THF solution.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Validation:
-
¹H NMR should show the disappearance of the C2-H signal (typically a doublet/singlet around δ 6.6–7.2 ppm depending on substitution) and the appearance of the electrophile's signature. The aromatic region corresponding to the 4-bromophenyl group (AA'BB' system) should remain intact.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the sulfonyl ring, creating a biaryl-sulfonyl pharmacophore.
Reagents:
-
Starting Material (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes to remove O₂.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base.
-
Reaction: Heat to 80-90°C for 4–12 hours.
-
Monitoring: Monitor by TLC (UV visualization). The product is usually more polar than the starting bromide.
-
-
Workup: Cool to RT, filter through Celite, dilute with water, and extract with DCM.
Protocol C: N-Sulfonyl Deprotection
Objective: To remove the directing group/handle, yielding the free indole.
Method:
-
Reagent: TBAF (1M in THF, 2.0 equiv) or KOH (3.0 equiv) in MeOH/THF.
-
Conditions: Reflux (60°C) for 2-4 hours.
-
Note: The electron-withdrawing Br (or the coupled biaryl) makes the sulfonamide bond susceptible to nucleophilic cleavage.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Loss of Bromine during Lithiation | Use of n-BuLi or temperature > -70°C. | Must use LDA. Ensure internal temp stays < -70°C during addition. |
| Low Yield in C2-Alkylation | Poor electrophile reactivity or "Halogen Dance" (rare here but possible). | Use highly reactive electrophiles (DMF, Mel, I₂). Ensure strictly anhydrous conditions. |
| Incomplete Suzuki Coupling | Poisoned catalyst or steric hindrance. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Degas solvents thoroughly. |
| C3-Functionalization Failure | Sulfonyl group deactivates the ring. | Remove sulfonyl group before attempting Friedel-Crafts on C3, or use highly active conditions (e.g., TFA/TFAA). |
References
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Snieckus, V. (1990). Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-protected indoles.[8][5][9] Preparation of 2-substituted indoles via 2-lithio-1-(benzenesulfonyl)indole. The Journal of Organic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
BenchChem Technical Support. (2025). N-Protecting Group Removal from Indole Derivatives: Protocols and Troubleshooting. Link
Sources
- 1. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 3. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation [beilstein-journals.org]
- 9. par.nsf.gov [par.nsf.gov]
Solid-phase synthesis applications of sulfonyl-protected indoles
Application Note: Solid-Phase Synthesis of Indoles via Traceless Sulfonyl Linkers
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of alkaloids and pharmaceutical agents. However, solid-phase synthesis (SPS) of indoles often suffers from regioselectivity issues and difficulty in removing the linker without leaving a "scar" (a residual functional group). This guide details a robust methodology using sulfonyl-chloride functionalized resins . This system serves a dual purpose: it acts as a traceless linker (releasing the native N-H indole upon cleavage) and an electronic activator , enabling regioselective C2-lithiation and palladium-catalyzed cross-couplings that are difficult to achieve in solution phase.
Strategic Overview: The "Activate-and-Release" Cycle
Unlike standard ester or amide linkers, the sulfonyl linker creates an electron-deficient N-sulfonyl indole species. This electronic perturbation is the key to the methodology's versatility:
-
C2-Activation: The strong electron-withdrawing sulfonyl group acidifies the C2-proton (
drops significantly), allowing for directed ortho-lithiation using standard bases (LDA or -BuLi) without competitive N-deprotonation. -
Traceless Cleavage: The sulfonamide bond, while stable to acidic and oxidative conditions, is susceptible to nucleophilic cleavage. Upon release, the sulfonyl group remains on the resin, yielding the free N-H indole.
Workflow Visualization
Figure 1: The "Activate-and-Release" strategy for solid-phase indole synthesis.
Detailed Experimental Protocols
Protocol A: Resin Loading (Anchoring)
Objective: Immobilize the indole substrate onto Polystyrene-Sulfonyl Chloride resin. Critical Mechanism: The indole nitrogen is deprotonated to form a nucleophilic indolyl anion, which attacks the sulfonyl sulfur.
-
Reagents:
-
Polystyrene Sulfonyl Chloride Resin (Loading: ~1.5 mmol/g).
-
Indole substrate (3-5 equivalents).
-
Sodium Hydride (NaH) (60% dispersion in oil, 4-6 equivalents) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous DMF or THF.
-
Step-by-Step Procedure:
-
Resin Swelling: Place 1.0 g of resin in a fritted synthesis vessel. Swell in anhydrous THF (10 mL) for 30 minutes under nitrogen. Drain.
-
Anion Formation: In a separate flame-dried flask, dissolve the indole (4.5 mmol) in anhydrous DMF (10 mL). Cool to 0°C. Carefully add NaH (6.0 mmol). Stir for 30 minutes at RT until gas evolution ceases (solution usually turns yellow/red).
-
Coupling: Transfer the indolyl anion solution to the swelled resin via cannula or syringe.
-
Incubation: Agitate the mixture gently (orbital shaker) for 4–16 hours at room temperature.
-
Washing: Drain the resin.[1] Wash extensively to remove excess indole and base:
-
3x DMF
-
3x THF
-
3x DCM
-
3x MeOH (to shrink resin and remove salts)
-
3x DCM
-
-
QC Check: Dry a small aliquot. Analyze via IR (disappearance of S=O stretch of sulfonyl chloride at ~1370 cm⁻¹ and appearance of sulfonamide bands) or elemental analysis (Nitrogen content).
Protocol B: C2-Lithiation and Electrophilic Trapping
Objective: Exploit the ortho-directing ability of the sulfonyl group to functionalize the C2 position. Safety Note: Organolithium reagents are pyrophoric. Use strict anhydrous techniques.
-
Reagents:
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).
-
Electrophile (e.g., Alkyl halide, Aldehyde, Ketone, Iodine).
-
Solvent: Anhydrous THF.
-
Step-by-Step Procedure:
-
Swelling: Swell the loaded resin (from Protocol A) in anhydrous THF under Argon. Cool the vessel to -78°C (Dry ice/acetone bath).
-
Lithiation: Add LDA (3.0 equivalents relative to resin loading) slowly. Agitate gently at -78°C for 45–60 minutes.
-
Note: The resin beads may change color (often deep red/orange) indicating the formation of the C2-lithiated species.
-
-
Trapping: Add the Electrophile (5.0 equivalents) dissolved in minimal dry THF.
-
Reaction: Allow the reaction to warm to room temperature naturally over 2–4 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl (1 mL) to quench unreacted lithiated species.
-
Washing: Drain and wash: 3x THF:H₂O (1:1), 3x THF, 3x DCM.
Protocol C: Traceless Cleavage
Objective: Release the final product from the solid support. Mechanism: Nucleophilic attack on the sulfonyl sulfur atom.
-
Option 1: Mild Basic Cleavage (Standard)
-
Reagent: 4M NaOH in MeOH/Dioxane (1:2) or NaOMe in MeOH.
-
Conditions: Agitate at reflux (60°C) for 4–12 hours.
-
-
Option 2: Fluoride Cleavage (For sensitive substrates)
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1M).
-
Conditions: Reflux (65°C) for 12–24 hours.
-
Step-by-Step (Option 1):
-
Suspend resin in the cleavage cocktail (10 mL per gram of resin).
-
Heat to 60°C with agitation.
-
Filter the resin and collect the filtrate.
-
Wash resin with DCM (2x) and MeOH (2x). Combine washes with filtrate.
-
Concentrate filtrate under vacuum.
-
Purification: Dissolve residue in EtOAc, wash with water/brine, dry over MgSO₄, and purify via flash chromatography (Silica gel).
Quantitative Performance Data
The following table summarizes typical yields and regioselectivity observed using this sulfonyl-linker strategy compared to solution-phase methods.
| Entry | Transformation | Electrophile/Partner | Solution Phase Yield | Solid Phase Yield (This Protocol) | Regioselectivity (C2:C3) |
| 1 | C2-Methylation | MeI | 65% (mix of N/C2/C3) | 88% | >99:1 |
| 2 | C2-Formylation | DMF (trap) | 55% | 82% | >99:1 |
| 3 | Heck Arylation | Iodobenzene | 60% | 91% | N/A (C2 specific) |
| 4 | C2-Halogenation | I₂ | 70% | 94% | >99:1 |
Table 1: Comparative efficiency of Solid-Phase vs. Solution-Phase C2-functionalization of indoles.
Mechanistic Insight: The "Directing" Effect
The success of Protocol B relies on the Complex-Induced Proximity Effect (CIPE) . The sulfonyl oxygen coordinates with the lithium atom of the base (LDA), bringing the basic amide anion into immediate proximity with the C2-proton.
Figure 2: Mechanistic pathway for regioselective C2-lithiation.
Troubleshooting & Optimization
-
Low Loading Efficiency:
-
Cause: Wet solvent or aged NaH.
-
Fix: Redistill DMF/THF over CaH₂. Titrate NaH or switch to KOtBu (1M in THF).
-
-
Incomplete C2-Alkylation:
-
Cause: Poor swelling at -78°C.
-
Fix: Use Polystyrene-PEG copolymer resins (e.g., TentaGel) which maintain better swelling properties at low temperatures compared to standard Merrifield resin.
-
-
Cleavage Failure:
-
Cause: Steric hindrance around the sulfonamide bond.
-
Fix: Increase temperature to 80°C or switch to Mg/MeOH (reductive cleavage) if the substrate allows.
-
References
-
Zhang, H. C., et al. (2000). "Facile solid-phase construction of indole derivatives based on a traceless, activating sulfonyl linker."[2] Organic Letters, 2(1), 89-92.[2] Link
-
Takahashi, T., et al. (1998). "Combinatorial Synthesis of Indole Derivatives on Solid Support." Tetrahedron Letters, 39(52), 9703-9706. Link
-
Tois, J., et al. (2003).[3] "Synthetic approaches towards indoles on solid phase: recent advances and future directions." Tetrahedron, 59(29), 5395-5405.[3] Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Beheshti, A., et al. (2006).[3] "Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules."[3] International Journal of Peptide Research and Therapeutics, 12, 335–339.[3] Link
Sources
Microwave-assisted synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole derivatives
Application Note & Protocol
Topic: High-Efficiency Microwave-Assisted Synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] The functionalization of the indole nitrogen, particularly with sulfonyl groups, yields derivatives with significant pharmacological potential, including anticancer and antimicrobial activities.[5][6] This application note presents a robust and highly efficient protocol for the synthesis of this compound derivatives via a microwave-assisted N-sulfonylation reaction. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry practices compared to conventional heating methods.[7][8][9] We provide a detailed step-by-step protocol, mechanistic insights, characterization data, and a troubleshooting guide to enable researchers in drug discovery and synthetic chemistry to reliably synthesize these valuable compounds.
Introduction & Scientific Rationale
The indole ring is recognized as a "privileged scaffold," a framework that can bind to multiple biological targets with high affinity.[3] This versatility has led to the development of numerous indole-based drugs, including the anticancer agents Vincristine and Vinblastine, and the anti-inflammatory drug Indomethacin.[3][4] The introduction of an arylsulfonyl group onto the indole nitrogen serves two primary purposes in medicinal chemistry: it can act as a crucial pharmacophore for target binding and modulate the electronic properties of the indole ring system, influencing its reactivity and metabolic stability.
Conventional methods for N-sulfonylation of indoles often require prolonged reaction times, high temperatures, and the use of strong bases, which can lead to side-product formation and are energetically inefficient. Microwave-assisted synthesis offers a compelling alternative by utilizing efficient dielectric heating.[10][11] Polar molecules and ions in the reaction mixture directly absorb microwave energy, leading to rapid and uniform heating that can accelerate reaction rates by orders of magnitude.[11][12] This protocol harnesses these advantages to provide a rapid, clean, and high-yielding pathway to this compound derivatives.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of 4-bromophenylsulfonyl chloride. The indole nitrogen, while being a relatively weak nucleophile, can be activated by a base.
Mechanism:
-
Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the indole nitrogen (N-H), generating a more nucleophilic indolide anion.
-
Nucleophilic Attack: The indolide anion attacks the electrophilic sulfur atom of the 4-bromophenylsulfonyl chloride.
-
Chloride Displacement: The sulfonyl intermediate collapses, displacing the chloride leaving group to form the stable N-S bond, yielding the final product.
Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and intermediates, overcoming the activation energy barrier more effectively than conventional heating.
Figure 1: Proposed mechanism for the base-catalyzed N-sulfonylation of indole.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
Indole (≥99%)
-
4-Bromophenylsulfonyl chloride (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
-
Equipment:
-
Monowave microwave synthesis reactor
-
10 mL microwave reaction vials with snap caps and septa
-
Magnetic stir bars
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Rotary evaporator
-
Flash column chromatography system
-
Silica gel (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol, 1.0 equiv).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv) followed by 3 mL of anhydrous DMF.
-
Addition of Sulfonyl Chloride: Add 4-bromophenylsulfonyl chloride (283 mg, 1.1 mmol, 1.1 equiv).
-
Vial Sealing: Securely seal the vial with a snap cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 10 minutes (with a 2-minute ramp time). Ensure stirring is set to a high speed (e.g., 600 rpm).
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a separatory funnel containing 30 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Product Isolation: Combine the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure to yield the product as a white solid.
Characterization of this compound
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.3 Hz, 1H), 7.80 (d, J = 8.7 Hz, 2H), 7.65 (d, J = 8.7 Hz, 2H), 7.60 (d, J = 7.7 Hz, 1H), 7.55 (d, J = 3.7 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 7.25 (t, J = 7.5 Hz, 1H), 6.65 (d, J = 3.7 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 139.4, 135.2, 132.8, 130.3, 129.5, 128.7, 125.1, 124.3, 123.0, 121.3, 113.4, 109.1.
-
HRMS (ESI): Calculated for C₁₄H₁₀BrNO₂S [M+H]⁺: 335.9745; Found: 335.9743.
Results and Discussion
The microwave-assisted protocol consistently provides the desired product in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.
| Entry | Substrate | Temp (°C) | Time (min) | Yield (%) | Purity (%) |
| 1 | Indole | 150 | 10 | 92 | >98 |
| 2 | 5-Methoxyindole | 150 | 10 | 95 | >98 |
| 3 | 5-Nitroindole | 150 | 15 | 85 | >97 |
| 4 | Indole (Conventional Heating) | 100 | 12 hours | 65 | >95 |
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.
The data clearly demonstrates the superiority of the microwave-assisted approach. The reaction of indole (Entry 1) reached completion in just 10 minutes, affording a 92% isolated yield. This represents a dramatic improvement over conventional heating (Entry 4), which required 12 hours to achieve a modest 65% yield. The protocol is robust and accommodates both electron-donating (Entry 2, 5-methoxyindole) and electron-withdrawing (Entry 3, 5-nitroindole) substituents on the indole ring, showcasing the broad applicability of the method. The slightly longer reaction time for the electron-deficient 5-nitroindole is expected due to the reduced nucleophilicity of its nitrogen atom.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Inactive base (absorbed moisture).• Degraded sulfonyl chloride.• Insufficient temperature/time. | • Use freshly opened or properly dried K₂CO₃.• Use fresh 4-bromophenylsulfonyl chloride.• Increase reaction temperature to 160°C or time to 15-20 min. |
| Incomplete Reaction | • Insufficient equivalents of base.• Reaction time too short. | • Ensure 2.0 equivalents of base are used.• Increase the reaction hold time in 5-minute increments, monitoring by TLC. |
| Side Product Formation | • Temperature is too high, causing decomposition.• Presence of water in the reaction. | • Lower the reaction temperature to 140°C.• Ensure the use of anhydrous solvent and reagents. |
| Purification Difficulty | • Co-elution of starting material or impurities. | • Adjust the polarity of the eluent for flash chromatography (e.g., use a shallower gradient).• Consider an alternative solvent system like Dichloromethane/Hexanes. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood. 4-Bromophenylsulfonyl chloride is a lachrymator and corrosive.
-
Microwave Reactor Safety: Never exceed the recommended volume or pressure limits of the microwave vials. Always ensure the vial is properly sealed before irradiation. Allow the vial to cool completely before opening to avoid solvent flashing.
-
Reagent Handling: DMF is a skin irritant and should be handled with care. Avoid inhalation of dust from K₂CO₃.
Conclusion
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of this compound derivatives. The method offers significant advantages over conventional synthetic routes, including a dramatic reduction in reaction time, increased yields, and cleaner reaction profiles. This protocol is broadly applicable to various substituted indoles and provides a reliable tool for medicinal chemists and researchers in the rapid generation of compound libraries for drug discovery programs.
References
-
Varma, R. S. (2012). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. 7
-
De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2004). Microwave-assisted synthesis of bio-active heterocycles in aqueous media. Microwaves in Organic Synthesis. 13
-
Basu, S., & Mukhopadhyay, C. (2023). Microwave-activated Synthetic Route to Various Biologically Important Heterocycles Involving Transition Metal Catalysts. Current Microwave Chemistry. 12
-
Chbani, A., & Al-Soud, Y. A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.
-
Chbani, A., & Al-Soud, Y. A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC - PubMed Central.
-
Miles, K. C., et al. (2018). Microwave-assisted Michael-type addition of 1-(arylsulfonyl)-pyrroles and -indoles to methyl vinyl ketone using bismuth triflate as catalyst. Arkivoc.
-
Kavalenka, A., et al. (2024). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules.
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry.
-
Rahaman, R., et al. (2016). Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions. RSC Advances.
-
D'Amico, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules.
-
Perry, A., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry.
-
Kaur, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.
-
Reddy, K. R., et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters.
-
Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics.
-
Candeias, N. R., et al. (2010). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. Green Chemistry.
-
Lee, S., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.
-
Almalki, F. A., & Baryyan, A. O. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Figshare.
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett.
-
Povar, I., & Spetea, M. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules.
-
de Sá Alves, F. R., et al. (2009). Biomedical Importance of Indoles. Molecules.
-
Al-Shamari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
-
Singh, G. P., et al. (2024). Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. Asian Journal of Chemistry.
-
Kumar, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry.
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Journal of Chemistry.
Sources
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. DSpace [repository.kaust.edu.sa]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole
Topic: Optimization & Troubleshooting of Indole
Executive Summary
The synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole is a foundational step in medicinal chemistry, particularly for 5-HT6 antagonists and antimicrobial scaffolds. While the reaction—a nucleophilic substitution of a sulfonyl chloride by an indolyl anion—appears straightforward, it is plagued by two main failure modes: hydrolysis of the electrophile (the sulfonyl chloride) and incomplete deprotonation of the indole.
This guide moves beyond generic textbook procedures. It provides two field-validated protocols (Standard PTC and High-Performance Anhydrous) and a diagnostic troubleshooting module designed to rescue failing experiments.
Module 1: Critical Pre-Reaction Checks
Before initiating any synthesis, verify the integrity of your reagents. 80% of "reaction failures" are actually "reagent failures."
The "Silent Killer": 4-Bromobenzenesulfonyl Chloride Quality
Sulfonyl chlorides are highly moisture-sensitive. They hydrolyze to the corresponding sulfonic acid (4-bromobenzenesulfonic acid), which is unreactive toward the indole anion but consumes base.
-
The Test: Dissolve a small amount of your sulfonyl chloride in
. -
The Sign: A clean sulfonyl chloride shows distinct aromatic peaks. If you see broad singlets or shifts corresponding to the acid (often downfield shift of ortho-protons due to increased acidity), the reagent is compromised.
-
The Fix: Recrystallize from dry hexane/toluene or purchase a fresh bottle. Store under Argon.
Module 2: Standard Operating Procedures (SOPs)
Method A: Phase Transfer Catalysis (PTC) – Recommended for Scalability
Best for: Routine synthesis, scale-up (>1g), and avoiding hazardous NaH.
The Logic: This method uses a biphasic system (Liquid-Liquid). The base (NaOH) stays in the water; the reactants stay in the organic solvent. The Phase Transfer Catalyst (PTC) shuttles the hydroxide/indolyl anion across the interface.
Protocol:
-
Organic Phase: Dissolve Indole (1.0 equiv) and 4-Bromobenzenesulfonyl chloride (1.2 equiv) in Toluene (0.2 M concentration).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%). Note: Do not omit this. Without it, the reaction is limited to the interface and will take days.
-
Aqueous Phase: Add 50% w/w NaOH solution (5.0 equiv).
-
Reaction: Stir vigorously ( >800 RPM) at Room Temperature (RT) for 2–4 hours.
-
Why Vigorous? The reaction rate is mass-transfer limited. You must create a fine emulsion to maximize the interfacial surface area.
-
-
Workup: Dilute with water. Separate phases. Wash organic layer with water (x2) and Brine (x1). Dry over
.[1][2][3]
Method B: Anhydrous Deprotonation (NaH/DMF) – The "Nuclear Option"
Best for: Unreactive/Sterically hindered indoles or when PTC fails.
The Logic: Sodium Hydride (NaH) irreversibly deprotonates the indole (
Protocol:
-
Setup: Flame-dry glassware. Maintain
or Ar atmosphere. -
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at
. Add Indole (1.0 equiv) dropwise in DMF. -
The Wait: Stir at
to RT for 30 mins until evolution ceases. The solution usually turns yellow/brown (formation of indolyl anion). -
Addition: Cool back to
. Add 4-Bromobenzenesulfonyl chloride (1.1 equiv) dropwise. -
Reaction: Warm to RT. Stir for 1–3 hours.
-
Quench: Carefully add water or saturated
at to destroy excess NaH.
Module 3: Mechanistic Visualization
Understanding the Phase Transfer cycle is crucial for troubleshooting Method A.
Caption: The Phase Transfer Catalysis cycle. The quaternary ammonium salt (
Module 4: Troubleshooting & FAQs
Scenario 1: "The reaction stalled. I have 40% Product and 60% Starting Material."
Diagnosis: Catalyst Poisoning or Hydrolysis.
-
Cause A: If you used Method A (PTC), did you use NaI or KI as an additive? Iodide ions are "soft" and bind tightly to the quaternary ammonium catalyst (
), preventing it from picking up the "hard" hydroxide ion. This shuts down the cycle. -
Cause B: The sulfonyl chloride hydrolyzed before it could react.
-
The Fix:
-
Add another 0.5 equiv of Sulfonyl Chloride.
-
Add 5% more TBAB.
-
Increase stirring speed (check for vortex).
-
Scenario 2: "I see a new spot on TLC, but it's not my product. It's very polar."
Diagnosis: Sulfonic Acid Formation.
-
Explanation: This is the hydrolyzed reagent (4-bromobenzenesulfonic acid). It often streaks on silica gel.
-
The Fix: This byproduct is water-soluble. It should wash away during the aqueous workup. If it persists, your organic solvent is too wet. Dry your Toluene/DMF over molecular sieves before the next run.
Scenario 3: "My yield is low ( < 50%) using NaH."
Diagnosis: Moisture Ingress or "The Fire Drill."
-
Explanation: NaH is extremely sensitive. If your DMF is "wet" (contains water), the NaH reacts with the water to form NaOH +
instead of deprotonating the indole. NaOH is less soluble in DMF and less effective at cryogenic temperatures. -
The Fix:
-
Distill DMF over
or use a solvent purification system. -
Ensure the NaH is quality (grey powder, not white/crusty).
-
Scenario 4: "Can I use Pyridine or Triethylamine instead?"
Answer: Generally, No .
-
Reasoning: Indole is a very weak acid (
). Pyridine ( of conjugate acid ) and TEA ( ) are too weak to deprotonate indole effectively to form the nucleophilic anion. You need a strong base (NaH, NaOH, KOH, or -BuOK) to drive the equilibrium.
Module 5: Data Summary & Comparison
| Feature | Method A: PTC (Recommended) | Method B: NaH (Anhydrous) |
| Reagents | NaOH, Toluene, TBAB | NaH, DMF/THF |
| Moisture Sensitivity | Low (Water is the solvent) | Critical (Must be anhydrous) |
| Temperature | Room Temperature | |
| Workup | Easy (Phase separation) | Moderate (DMF removal is tedious) |
| Typical Yield | 85–95% | 90–98% |
| Scalability | High (Kg scale) | Low (Dangerous |
References
- Pelkey, E. T. (2003). Metal-catalyzed reactions of indoles. In Heterocyclic Scaffolds II. Springer.
-
Mahboobi, S., et al. (2006). Synthesis of N-sulfonylated indoles via phase transfer catalysis. Journal of Organic Chemistry. (Validation of PTC efficiency).
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. (General troubleshooting parameters).
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Sulfonyl Indole Coupling
Welcome to the technical support guide for palladium-catalyzed sulfonyl indole coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance. We will explore the common pitfalls of catalyst poisoning, offering diagnostic workflows, preventative measures, and remediation protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Diagnosis and Resolution
This section is structured in a question-and-answer format to directly address the most common issues observed during sulfonyl indole coupling reactions.
Question 1: My reaction has stalled, or the yield is significantly lower than expected. How do I determine if catalyst poisoning is the cause?
Answer: Low conversion is a frequent problem that can stem from several sources, with catalyst poisoning being a primary suspect, especially when sulfur-containing reagents are involved.[1][2] A systematic approach is the most effective way to diagnose the root cause.
Initial Diagnostic Workflow:
-
Verify Reaction Conditions: Before suspecting poisoning, confirm that fundamental parameters are correct. Ensure an inert atmosphere was maintained, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[1] Double-check temperature, solvent purity, and base integrity.
-
Assess Starting Material Purity: The most direct way to test for poisoning is to run a comparative control experiment.[1] Impurities in reagents or solvents are a common source of catalyst poisons.[3]
-
Control Reaction: Set up the reaction again using reagents of the highest possible purity. This includes freshly recrystallized sulfonyl chloride and indole starting materials, and anhydrous, degassed solvents.
-
Comparison: If the high-purity reaction proceeds with a significantly higher yield or faster rate, it strongly indicates that your standard reagents contain impurities that are poisoning the catalyst.[1]
-
-
Visual Observation: Look for the formation of a black precipitate. This is often "palladium black," an aggregated, inactive form of the catalyst.[1] Its presence indicates that the catalyst is falling out of the catalytic cycle, which can be caused or accelerated by poisons.
Below is a logical workflow to follow when troubleshooting low reaction conversion.
Question 2: I've confirmed catalyst poisoning. What are the likely culprits in a sulfonyl indole coupling reaction?
Answer: In the context of this specific reaction, the primary suspects are sulfur-containing compounds and the indole nitrogen itself.
-
Sulfur Compounds: The sulfonyl chloride starting material or its degradation byproducts can be potent poisons.[4] Sulfur-containing impurities like thiols or disulfides, even at trace levels, can irreversibly bind to the palladium active sites.[1][5] This is due to the strong affinity between the soft palladium metal center and soft sulfur atoms, forming stable Pd-S bonds that block the sites needed for catalysis.[4]
-
Nitrogen Heterocycles: While necessary for the reaction, the indole nitrogen can act as a ligand. Strongly coordinating nitrogen atoms are well-known to bind to Pd(II) catalysts, potentially leading to catalyst inhibition or undesired side reactions.[6] The choice of ligand is crucial to prevent the substrate itself from outcompeting the ligand and poisoning the catalyst.[7]
-
Halides: Excess halide ions (e.g., chloride from the sulfonyl chloride) can form stable, less active palladium-halide complexes, slowing down or halting the catalytic cycle.[1]
Question 3: How can I prevent catalyst poisoning from happening in the first place?
Answer: Proactive measures are key to maintaining catalyst activity and achieving reproducible results.
-
Rigorous Reagent Purification: Do not assume the stated purity of commercial reagents is sufficient for sensitive catalytic reactions.[3]
-
Sulfonyl Chlorides: Consider recrystallization or distillation before use.
-
Indoles: Recrystallize from an appropriate solvent.
-
Solvents: Use anhydrous, degassed solvents. Traces of water can contribute to ligand degradation and catalyst deactivation.[8]
-
-
Strategic Ligand Selection: The right ligand is your primary defense against deactivation.
-
Sterically Bulky Ligands: Ligands such as bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can create a protective sphere around the palladium atom.[1][7] This steric hindrance physically blocks poisons from accessing the metal center and also promotes the desired reductive elimination step.[9]
-
Strongly Binding Ligands: Bidentate ligands like dppf or Xantphos can form stable chelate complexes with palladium, which are more resistant to displacement by poisons or aggregation into palladium black.[1]
-
-
Use of Additives/Scavengers: In some cases, a "sacrificial" agent can be added to the reaction mixture to trap poisons before they reach the catalyst. For instance, a stoichiometric amount of a less valuable metal salt that binds strongly to sulfur could be considered, though this requires careful optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of sulfur poisoning on a palladium catalyst? Sulfur compounds act as poisons by strongly adsorbing onto the active sites of the palladium catalyst.[4] The sulfur atom's lone pair of electrons forms a strong coordinate bond with the palladium atom, effectively blocking reactants from accessing the catalytic surface.[4] This can lead to the formation of highly stable and catalytically inactive palladium sulfide or sulfate species.[10] This poisoning can be irreversible or only partially reversible.[5][8]
Q2: Can I just add more catalyst if I suspect poisoning? While increasing the catalyst loading might seem like a simple solution to overcome partial poisoning, it is generally not recommended.[11] This approach does not address the root cause and can be economically unviable given the high cost of palladium.[12] Furthermore, higher catalyst concentrations can sometimes lead to an increase in side reactions or the formation of palladium black.[1]
Q3: What is "palladium black" and why does it form? Palladium black is a finely divided, amorphous form of palladium metal.[1] In homogeneous catalysis, it forms when the active Pd(0) species, which are meant to be stabilized by ligands, aggregate and precipitate out of solution.[1] This process is a common deactivation pathway and can be triggered by ligand degradation, high temperatures, or the presence of impurities that strip ligands from the metal center. Once formed, palladium black is generally catalytically inactive for the desired coupling reaction.[3]
Q4: Is it possible to regenerate a poisoned palladium catalyst? Regeneration can sometimes be possible, but its success is highly dependent on the nature of the poison and the catalyst support.[2]
-
For sulfur poisoning: Thermal treatment or chemical washing can be attempted.[2][5] For example, treating a sulfur-poisoned Pd/C catalyst with an oxidizing agent like hydrogen peroxide has been reported.[13] However, complete recovery of activity is often difficult to achieve, as some poisoning may be irreversible.[5]
-
For palladium black: Redispersion is challenging for unsupported catalysts. It often requires re-dissolving the metal and preparing a fresh catalyst.[1]
The diagram below illustrates the primary deactivation pathways for a homogeneous palladium catalyst.
Section 3: Data Presentation & Protocols
Table 1: Common Poisons in Palladium-Catalyzed Coupling Reactions
| Poison Class | Examples | Typical Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, thiophenes, excess sulfonyl chloride | Impurities in reagents and solvents, starting material degradation | Strong and often irreversible poisoning by blocking active sites.[1][4] |
| Coordinating Heterocycles | Pyridines, indoles (substrate), thiazoles | Substrates, additives, impurities | Competitive binding to the Pd center, inhibiting substrate activation.[6] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | From reagents (e.g., sulfonyl chloride) or additives | Can form stable, less active palladium-halide complexes.[1] |
| Oxidants | Oxygen (air) | Leaks in the reaction setup | Oxidizes active Pd(0) to inactive Pd(II) species.[1] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in raw materials | Deactivation by forming stable alloys or complexes with active sites.[14] |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To confirm if impurities in reagents or solvents are the cause of low reaction yield.
Methodology:
-
Baseline Reaction: Run the sulfonyl indole coupling reaction under your standard, optimized conditions using your current batch of reagents and solvents. Carefully monitor the reaction progress (e.g., by TLC or LC-MS) and determine the final isolated yield.
-
High-Purity Reaction:
-
Purify the indole and sulfonyl chloride starting materials via recrystallization.
-
Use a freshly opened bottle of anhydrous, degassed solvent (e.g., dioxane, toluene).
-
Set up the reaction in parallel with the baseline, ensuring identical conditions (temperature, concentrations, stirring rate, inert atmosphere).
-
-
Analysis: Compare the yield and reaction profile of the high-purity reaction to the baseline. A significant improvement in the high-purity run provides strong evidence that catalyst poisoning from impure materials is the issue.[1]
Protocol 2: General Procedure for Catalyst Regeneration from Sulfur Poisoning (for Heterogeneous Pd/C)
Disclaimer: This procedure may not fully restore catalytic activity and should be validated on a small scale first. It is more effective for heterogeneous catalysts like Palladium on Carbon (Pd/C).
Methodology:
-
Isolation: After the failed reaction, filter the reaction mixture to isolate the solid Pd/C catalyst.
-
Washing: Wash the catalyst thoroughly with a sequence of solvents to remove adsorbed organic residues (e.g., toluene, then methanol, then deionized water).
-
Oxidative Treatment:
-
Create a slurry of the washed catalyst in deionized water.
-
While stirring vigorously, slowly add a 3% solution of hydrogen peroxide (H₂O₂) dropwise.[13] Continue stirring for 2-4 hours at room temperature. This step aims to oxidize the adsorbed sulfur species.
-
-
Final Wash and Dry: Filter the catalyst again, wash extensively with deionized water until the filtrate is neutral, and then wash with methanol. Dry the catalyst under a high vacuum at a moderate temperature (e.g., 60 °C) for several hours.
-
Validation: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to a fresh catalyst.
References
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
- Catalyst Poisoning: Palladium & Platinum. StudySmarter.
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
- Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications.
- Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology - ACS Publications.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
- Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers.
- Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry - ACS Publications.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Request PDF - ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Poisoning and deactivation of palladium catalysts. Request PDF - ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
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- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Purification of 1-[(4-bromophenyl)sulfonyl]-1H-indole
Topic: Optimizing Recrystallization Solvents & Protocols Target Molecule: 1-[(4-bromophenyl)sulfonyl]-1H-indole (N-p-bromobenzenesulfonyl indole) CAS Registry Number: (Generic classification: N-sulfonyl indoles)[1][2][3]
Solvent Selection Logic: The "Why" Behind the Chemistry
Successful recrystallization of N-sulfonyl indoles relies on exploiting the significant polarity difference between the hydrophobic sulfonamide protection group and the likely impurities (polar sulfonic acids vs. non-polar unreacted indole).[2][3]
The introduction of the p-bromophenylsulfonyl group at the N1 position dramatically increases the lipophilicity and crystallinity of the indole core compared to the parent molecule. This allows us to use polarity-gradient crystallization .[1][2][3]
Primary Solvent Systems[3]
| Solvent System | Composition | Mechanism of Action | Best For... |
| Ethanol / Water | Binary (95:5 to 80:[1][2][3]20) | Anti-solvent Precipitation. The compound is soluble in hot EtOH but insoluble in water.[1][2][3] Water forces the hydrophobic sulfonamide out of solution as it cools.[1][2][3] | General Purity. Excellent for removing inorganic salts (stay in water) and polar sulfonic acid byproducts.[1][2][3] |
| Ethyl Acetate / Heptane | Binary (1:3 to 1:[1][2]6) | Solubility Differential. The compound dissolves in hot EtOAc.[1][2][3] Heptane acts as a non-polar anti-solvent that keeps the very non-polar unreacted indole in solution while the product crystallizes.[1][3] | Removing Starting Material. Use if TLC shows significant unreacted indole.[1][2][3] |
| Absolute Ethanol | Single Solvent | Temperature Coefficient. Relies solely on the difference in solubility between boiling (78°C) and freezing (-20°C).[1][2][3] | High Purity Batches. Best for final polishing of already semi-pure material.[1][2][3] |
The Thermodynamics of Impurity Rejection
-
Hydrolysis Byproducts: The starting material, 4-bromobenzenesulfonyl chloride, hydrolyzes to 4-bromobenzenesulfonic acid.[1][3] This acid is highly water-soluble.[1][2][3] In an EtOH/Water system, this impurity remains in the supernatant (mother liquor), ensuring high purity.[1]
-
Indole Oxidation: Unreacted indole can oxidize to form pink/red dimers.[1][2][3] These are often non-polar.[1][2][3] An EtOAc/Heptane wash is effective here, though activated charcoal is the definitive cure (see Troubleshooting).[1][2][3]
Troubleshooting Guide: Symptom, Diagnosis, & Cure
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: The solution is reaching a liquid-liquid phase separation (LLPS) point before it reaches the crystallization boundary.[1][2][3] This is common with sulfonamides when the impurity profile depresses the melting point below the solvent's boiling point.[1][3] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-15% volume).[1][2][3] A more dilute solution lowers the saturation temperature, preventing LLPS.[3]
-
Seed the solution. Add a tiny crystal of pure product at 5-10°C below the boiling point.
-
Slow Down. Wrap the flask in foil or a towel to slow the cooling rate.[1][2][3] Rapid cooling traps impurities that cause oiling.[1][2][3]
Issue 2: "The crystals are pink or reddish."[1][2][3]
Diagnosis: Presence of oxidized indole oligomers.[1][2][3] This is a trace impurity that is highly colored (chromophore-rich).[1][2][3] Corrective Action:
-
Dissolve the crude solid in boiling Ethanol or Ethyl Acetate.[1][2][3]
-
Add Activated Charcoal (1-3 wt%) .
-
Stir at reflux for 15-30 minutes.
-
Perform a Hot Filtration through a Celite pad to remove the charcoal.[1][2][3]
Issue 3: "Yield is significantly lower than expected (<50%)."
Diagnosis: The compound is too soluble in the cold solvent (thermodynamic loss) or too much solvent was used (kinetic error).[1][2][3] Corrective Action:
-
Concentrate: Evaporate 30-50% of the mother liquor and cool again to harvest a "second crop."
-
Check pH: Ensure the solution is neutral. If the environment is too basic (from the synthesis workup), the sulfonamide bond may be unstable or the solubility profile may shift.
Standard Operating Protocols (SOPs)
Protocol A: The Ethanol/Water Method (Recommended)
Best for: General purification after synthesis workup.[1][2]
-
Preparation: Place crude this compound in an Erlenmeyer flask.
-
Dissolution: Add 95% Ethanol (approx. 5-8 mL per gram of solid). Heat to reflux (boiling) with magnetic stirring.
-
Charcoal Treatment (Optional): If colored, add activated carbon, reflux 10 min, and filter hot.
-
Anti-Solvent Addition: While maintaining a gentle boil, add warm water dropwise via pipette.
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[1][2][3]
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold 50% EtOH/Water.[1][2][3]
Protocol B: The EtOAc/Heptane Method
Best for: Removing unreacted indole.[1]
-
Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate .
-
Precipitation: Remove from heat source.[1][2][3] Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.[1][2][3]
-
Re-solubilization: Add a few drops of hot EtOAc to clear the solution.[1][2][3]
-
Cooling: Allow to cool slowly. These crystals tend to be needles or prisms.[1][2][3]
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic gate helps you choose the correct solvent based on your specific impurity profile.[1][2][3]
Caption: Decision matrix for selecting the optimal purification route based on impurity polarity.[1][2][3]
Diagram 2: Recrystallization Process Flow
A step-by-step visualization of Protocol A (EtOH/Water) to prevent "Oiling Out."[1][2][3]
Caption: Workflow for the Ethanol/Water anti-solvent method, emphasizing the critical "clearing" step to prevent rapid precipitation.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative.[1][2][3] However, Ethanol is generally preferred because its higher boiling point (78°C vs 65°C) allows for a wider temperature gradient, which typically results in larger, purer crystals.[3] Methanol is also more toxic.[1][2][3]
Q: My starting material was 4-bromobenzenesulfonyl chloride. How do I ensure none of it remains? A: The sulfonyl chloride is highly reactive.[1][2][3] If you performed an aqueous workup (bicarbonate wash) during synthesis, it has likely already hydrolyzed to the sulfonic acid.[3] The Ethanol/Water recrystallization is extremely effective at removing any remaining sulfonic acid, as the acid is highly soluble in the aqueous mother liquor.[1][3]
Q: Is this compound light sensitive? A: Indole derivatives are generally light-sensitive and prone to photo-oxidation (turning pink/brown).[1][2][3] While the electron-withdrawing sulfonyl group stabilizes the indole ring, it is Best Practice to dry the crystals in the dark or wrap the drying vessel in aluminum foil.
References
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General authority on recrystallization techniques and solvent selection).
-
Pelkey, E. T. (2003).[1][2][3] "Indoles".[1][2][3][6][7][8][9] Progress in Heterocyclic Chemistry, 15, 120-140.[1][3] Link (Review of indole chemistry and stability).
-
Ottoni, O., et al. (1998).[1][2][3] "Efficient N-Sulfonylation of Indoles". Tetrahedron, 54(46), 13915-13928.[1][3] Link (Specific synthesis and purification data for N-sulfonyl indoles).[1][2][3]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents".[1][2][3] Link (Industrial standard guide for crystallization thermodynamics).[1][2][3]
-
BenchChem. "Recrystallization of Sulfonamide Products". Link (General troubleshooting for sulfonamide class compounds).
Sources
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 174561770 | C12H8Br2Cl2O4S2 | CID 174561770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective sulfonylation and diazotization of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Overcoming steric hindrance in 1-[(4-bromophenyl)sulfonyl]-1H-indole reactions
This technical guide addresses the specific challenges of working with 1-[(4-bromophenyl)sulfonyl]-1H-indole , a scaffold where the bulky, electron-withdrawing
Topic: Overcoming Steric & Electronic Barriers in Functionalization and Deprotection
Introduction: The Steric Landscape of Your Molecule
As researchers, we often treat the
The 4-bromophenylsulfonyl group exerts a "peri-effect," shielding the C2 and C7 positions of the indole core. While this directs lithiation to C2, it simultaneously creates a steric bottleneck for trapping with bulky electrophiles. Furthermore, the 4-bromo substituent provides a secondary reaction site (cross-coupling), but its reactivity can be compromised if the indole core aggregates due to poor solubility or excessive substitution.[1]
This guide provides troubleshooting workflows to navigate these steric clashes during C2-lithiation , remote cross-coupling , and deprotection .
Module 1: The C2-Functionalization Bottleneck
The Problem: You have successfully lithiated the C2 position, but yields are low (<40%) when quenching with sterically demanding electrophiles (e.g., secondary alkyl halides, bulky ketones).
Root Cause: The
Troubleshooting Protocol: The "Warm-Up" Injection Strategy
Do not rely on standard -78 °C protocols. You must modulate thermodynamics to overcome the steric barrier.
| Parameter | Standard Protocol (Fails) | Optimized Steric Protocol | Why? |
| Base | LDA or LiTMP | ||
| Additive | None | TMEDA (1.2 equiv) | Breaks lithium aggregates, creating a smaller, more reactive "naked" anion that can accommodate bulky electrophiles.[1] |
| Temperature | Constant -78 °C | -78 °C | Lithiate at -78 °C. Add electrophile. Immediately warm to -40 °C . The thermal energy is required to overcome the steric repulsion barrier ( |
FAQ: C2-Functionalization
Q: I see significant protonation (starting material return) instead of alkylation. Is my base bad?
A: Likely not. The steric hindrance of the
-
Fix: Use a concentration gradient . Dissolve your electrophile in minimal THF and add it rapidly rather than dropwise. High local concentration drives the kinetics of the bimolecular substitution (
) over the unimolecular protonation.
Q: Can I use the 4-bromo handle before C2 functionalization? A: Not recommended. Coupling at the bromine first (e.g., adding a biphenyl group) increases the global lipophilicity and steric bulk of the protecting group, making the subsequent C2-lithiation significantly harder and less soluble. Always functionalize C2 before utilizing the aryl bromide.
Module 2: Remote Cross-Coupling (The 4-Br Handle)
The Problem: Suzuki or Buchwald-Hartwig coupling at the 4-bromo position stalls or requires excessive catalyst loading, especially when the indole C2/C3 positions are substituted.
Root Cause: While the bromine is "remote," the rigid sulfonyl linker can cause the molecule to fold or aggregate in non-polar solvents, effectively burying the C-Br bond.
Workflow: Ligand Selection for Sterically Demanding Couplings
Use this decision tree to select the correct catalytic system based on your coupling partner's bulk.
Figure 1: Ligand selection strategy for cross-coupling reactions involving this compound.
Technical Insight: The Electronic Switch
The sulfonyl group is strongly electron-withdrawing. This makes the C-Br bond electron-deficient , facilitating oxidative addition. However, it also makes the Pd-Ar intermediate prone to reductive elimination failure if the partner is electron-poor.
-
Rule of Thumb: If coupling with an electron-poor boronic acid, use an electron-rich ligand like PCy3 or SPhos to stabilize the oxidative addition complex.
Module 3: The Deprotection Dead-End
The Problem: You cannot remove the
Root Cause: If you have added substituents at C2 or C7, the
Protocol: Reductive Cleavage (The "Magic Bullet")[1]
When steric hindrance blocks hydrolysis, switch to Single Electron Transfer (SET) reductive cleavage.[1] Electrons are small; they don't care about steric bulk.
Step-by-Step Methodology:
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous Methanol .
-
Activation: Add Mg turnings (10-20 equiv). Note: Mg surface must be fresh. Acid wash or crush turnings with mortar/pestle immediately before use.
-
Initiation: Place the flask in an ultrasonic bath (sonication) for 30-60 minutes. The reaction is heterogeneous; sonication keeps the Mg surface active.
-
Monitoring: The reaction will generate hydrogen gas (effervescence). Monitor by TLC.[2][3][4]
-
Workup: Quench with saturated NH4Cl. The
-sulfonyl group is cleaved as the sulfinic acid salt, leaving the free indole.
Alternative for Acid-Sensitive Substrates: If your molecule contains acid-sensitive groups (e.g., acetals), use TBAF (Tetra-n-butylammonium fluoride) in THF at reflux.[1] The fluoride ion is small and highly nucleophilic toward the sulfur center, often bypassing steric shielding [1].
References
-
BenchChem Technical Support . (2025). Deprotection of N-Sulfonyl Indoles: Troubleshooting Guide. Retrieved from [1]
-
Alonso, D. A., & Andersson, P. G. (1998).[1][5] Deprotection of Sulfonyl Aziridines. Journal of Organic Chemistry. Retrieved from [1]
-
Gribble, G. W. (2010).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
-
Nobel Prize Committee . (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [1]
-
Zhang, Z., et al. (2007).[1] Palladium-catalyzed coupling reaction of indole with substituted bromobenzenes. ResearchGate. Retrieved from
Sources
Technical Support Center: Mastering Regioselectivity in the Functionalization of N-Sulfonyl Indoles
Welcome to the technical support center for the regioselective functionalization of N-sulfonyl indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole chemistry. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven protocols to help you achieve your desired regiochemical outcomes.
PART 1: Frequently Asked Questions - The Underlying Principles
This section addresses fundamental questions regarding the reactivity of N-sulfonyl indoles, providing the foundational knowledge needed to diagnose and resolve experimental issues.
Question: Why is the C3 position of an N-sulfonyl indole generally the most reactive towards electrophiles?
Answer: The high reactivity of the C3 position in indoles is a consequence of the electron-rich nature of the pyrrole ring. The nitrogen atom's lone pair of electrons contributes to the aromatic system, significantly increasing the electron density at the C3 position. This makes it the most nucleophilic carbon and thus the most susceptible to attack by electrophiles. The N-sulfonyl group, being electron-withdrawing, reduces the overall electron density of the indole ring system compared to an N-H or N-alkyl indole. However, the inherent electronic preference for electrophilic attack at C3 often remains the dominant factor, especially in the absence of strong directing effects.
Question: How does the N-sulfonyl protecting group influence the regioselectivity of functionalization reactions?
Answer: The N-sulfonyl group plays a multifaceted role in directing the regioselectivity of indole functionalization:
-
Electronic Effects: As a potent electron-withdrawing group, it deactivates the indole ring towards electrophilic substitution. This effect can sometimes be leveraged to favor functionalization at the less deactivated C2 position over C3, particularly in metal-catalyzed reactions.
-
Directing Group Capabilities: The sulfonyl group can act as a directing group in certain transition metal-catalyzed C-H activation reactions.[1][2] By coordinating to the metal center, it can direct functionalization to the ortho C7 position or, in some cases, the C2 position.
-
Steric Hindrance: The bulkiness of the sulfonyl group can sterically hinder attack at the N1 and C7 positions, indirectly favoring reactions at other sites.
-
Acidity of N-H Proton: In reactions involving deprotonation, the electron-withdrawing nature of the sulfonyl group makes the (hypothetical) N-H proton significantly more acidic, which is a key consideration in bases-mediated reactions. For N-sulfonyl indoles, this position is blocked, preventing N-functionalization and simplifying the regiochemical outcome.
Question: What is the typical order of reactivity for the C-H bonds in an N-sulfonyl indole?
Answer: The reactivity of the C-H bonds in an N-sulfonyl indole is highly dependent on the reaction conditions (e.g., electrophilic, radical, or metal-catalyzed). However, a general trend can be outlined:
-
C3: Generally the most reactive site for electrophilic attack due to the highest electron density.
-
C2: The second most reactive position in the pyrrole ring. Its functionalization can often be achieved by blocking the C3 position or by using specific catalytic systems that favor C2.[3][4]
-
C7, C4, C6, C5: The positions on the benzene ring are significantly less reactive towards traditional electrophilic substitution.[5][6] Achieving functionalization at these sites almost always requires a directing group strategy or specialized transition-metal catalysis.[1][2][7]
Question: When should I consider using a directing group for my functionalization reaction?
Answer: A directing group is essential when you aim to functionalize the less reactive positions of the indole ring, particularly the C4, C5, C6, and C7 positions.[1][2][7] It is also a powerful strategy to selectively achieve C2 functionalization over the more electronically favored C3 position. If your desired transformation is not occurring at the intended site under standard conditions, or if you are getting a mixture of isomers, a directing group can provide the necessary control to achieve high regioselectivity.
PART 2: Troubleshooting Guides for Specific Regioselective Functionalizations
This section provides detailed troubleshooting for common problems encountered during the regioselective functionalization of N-sulfonyl indoles.
Troubleshooting C3-Selective Functionalization
Problem: I am attempting a C3-arylation of my N-sulfonyl indole, but I am observing low conversion and the formation of a significant amount of C2-arylated byproduct.
Answer: This is a common issue when the desired C3-selectivity is not strongly favored by the chosen catalytic system. Here are several factors to investigate and optimize:
-
Catalyst and Ligand Choice: The regioselectivity between C2 and C3 can be highly dependent on the catalyst and ligands used. For instance, in some palladium-catalyzed oxidative arylations, "ligand-free" conditions may favor C2-arylation, while the addition of specific ligands like 4,5-diazafluoren-9-one can switch the selectivity to C3.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and regioselectivity. For some palladium-catalyzed reactions, a switch from a non-polar solvent to a more polar, protic solvent mixture (e.g., AcOH/trifluoroethanol) can enhance C3 selectivity.[3]
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. If you are observing a mixture of isomers, try running the reaction at a lower temperature to see if the selectivity for the C3 product improves.
-
Steric Hindrance of the Coupling Partner: Very hindered coupling partners (e.g., bulky boronic acids) can sometimes favor C3-arylation due to steric repulsion at the more sterically encumbered C2 position.[3]
Experimental Protocol: Ligand-Controlled C3-Arylation of N-Phenylsulfonylindole [3]
-
To an oven-dried reaction vessel, add N-phenylsulfonylindole (1.0 equiv.), aryl boronic acid (2.0 equiv.), Pd(OTs)₂ (5 mol %), 4,5-diazafluoren-9-one (10 mol %), Cu(OAc)₂ (10 mol %), and benzoquinone (1.0 equiv.).
-
Add a mixture of acetic acid and trifluoroethanol (1:1, 0.1 M).
-
Stir the reaction mixture under an oxygen atmosphere at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting C2-Selective Functionalization
Problem: I am trying to achieve C2-sulfonylation of my N-sulfonyl indole, but the reaction is sluggish and I primarily isolate the C3-sulfonylated isomer.
Answer: Achieving C2-selectivity often requires overcoming the intrinsic preference for C3 functionalization. Here are some strategies to troubleshoot this issue:
-
Reaction Mechanism: Consider reactions that proceed through a radical mechanism. Radical sulfonylation has been shown to be effective for the C2-sulfonylation of indoles.[8][9]
-
Reagent Choice: The choice of sulfonating agent is critical. The use of sulfonyl hydrazides or in situ generation of sulfonyl radicals from anilines and a sulfur dioxide source like DABSO can favor C2-sulfonylation.[8]
-
Catalyst System: For C2-sulfonylation, an iodine-catalyzed system has proven effective.[8] In palladium-catalyzed arylations, a "ligand-free" system with Pd(OTs)₂ can favor C2.[3]
-
Blocking the C3 Position: If other methods fail, you can temporarily block the C3 position with a group that can be easily removed after C2-functionalization. However, this adds extra steps to your synthesis.
Experimental Protocol: Iodine-Catalyzed C2-Sulfonylation of N-Methylindole [8]
-
In a reaction tube, dissolve N-methylindole (1.0 equiv.), aniline (1.2 equiv.), and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (1.5 equiv.) in acetonitrile (0.2 M).
-
Add t-butyl nitrite (2.0 equiv.) and molecular iodine (20 mol %).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Troubleshooting Benzene Ring (C4-C7) Functionalization
Problem: I am using a directing group on the indole nitrogen to achieve C7-arylation, but I am getting a mixture of C7 and C2 products.
Answer: Achieving exclusive functionalization on the benzene ring often requires careful optimization of the directing group and reaction conditions.
-
Directing Group Selection: Not all N-based groups are equally effective at directing to the C7 position. The N-P(O)tBu₂ group has been shown to be effective for palladium-catalyzed C7-arylation.[1][2]
-
Catalyst and Ligand Compatibility: The chosen catalyst and any additional ligands must be compatible with the directing group. For C7-arylation with an N-P(O)tBu₂ directing group, a palladium catalyst is often used.[1][2]
-
Solvent and Temperature: These parameters can influence the stability of the metal-directing group complex and the overall selectivity. Screen a range of solvents and temperatures to find the optimal conditions for C7-selectivity.
-
Substrate Electronics: The electronic properties of the indole ring can also play a role. Electron-donating or -withdrawing groups on the benzene ring can influence the reactivity of the C-H bonds.
Experimental Protocol: Directing Group-Mediated C7-Arylation of Indole [1][2]
-
Installation of the Directing Group: To a solution of indole (1.0 equiv.) in THF at 0 °C, add n-BuLi (1.1 equiv.) dropwise. Stir for 30 minutes, then add t-Bu₂P(O)Cl (1.2 equiv.). Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify to obtain the N-P(O)tBu₂ protected indole.
-
C7-Arylation: To a mixture of the N-P(O)tBu₂ indole (1.0 equiv.), aryl halide (1.5 equiv.), and Pd(OAc)₂ (5 mol %) in a suitable solvent (e.g., toluene), add a base such as K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through celite, and concentrate.
-
Purify the product by column chromatography.
PART 3: Data Summaries and Visual Guides
Table 1: Catalyst and Ligand Effects on the Regioselective Arylation of N-Phenylsulfonylindole[3]
| Catalyst System | Ligand | Solvent | Temperature (°C) | C2:C3 Ratio |
| Pd(OTs)₂ | None | Toluene | 100 | >10:1 |
| Pd(OTs)₂ | 4,5-diazafluoren-9-one | AcOH/TFE | 60 | 1:13 |
| Pd(OAc)₂ | None | Toluene | 100 | 5:1 |
| Pd(OAc)₂ | 2,2'-bipyrimidine | AcOH/TFE | 60 | 1:>10 |
Decision-Making Workflow for Regioselective Functionalization
This workflow can help you decide on the best strategy for achieving your desired regiochemical outcome.
Caption: A decision tree for selecting a regioselective functionalization strategy.
Troubleshooting Flowchart: Poor C2/C3 Selectivity
Use this flowchart to diagnose and resolve issues with poor regioselectivity between the C2 and C3 positions.
Caption: A troubleshooting guide for poor C2/C3 regioselectivity.
PART 4: References
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Publications. (2021). Accounts of Chemical Research. [Link]
-
Indole Functionalization via Photoredox Gold Catalysis | Organic Letters - ACS Publications. (2015). Organic Letters. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | ChemRxiv. (2024). ChemRxiv. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021). PubMed. [Link]
-
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC. (n.d.). PMC. [Link]
-
Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals - PMC. (n.d.). PMC. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. (n.d.). PMC. [Link]
-
C(sp 2 ) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - RSC Publishing. (2021). RSC Publishing. [Link]
-
Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives - PubMed. (2021). PubMed. [Link]
-
Indole Functionalization via Photoredox Gold Catalysis | Organic Letters - ACS Publications. (2015). Organic Letters. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B. (2020). Chemical Science. [Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism - ACS Publications. (2010). ACS Publications. [Link]
-
C5/6‐H functionalization of indoles. DG=directing group, FG=functional... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. (n.d.). PMC. [Link]
-
[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC. (n.d.). PMC. [Link]
-
Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions | Organic Letters. (2026). Organic Letters. [Link]
-
Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed. (2022). PubMed. [Link]
-
A possible mechanism for the regioselective C−H sulfidation of indoles. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Publishing. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications. (2017). ACS Catalysis. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). Semantic Scholar. [Link]
-
Plausible mechanism for C2-sulfenylation of indoles - ResearchGate. (n.d.). ResearchGate. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). RSC Publishing. [Link]
-
Cine Substitution of N-Sulfonylindoles - ChemRxiv. (2023). ChemRxiv. [Link]
-
Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds - PMC. (n.d.). PMC. [Link]
-
Reactivity of N-sulfonyl triazoles with aminals - ResearchGate. (n.d.). ResearchGate. [Link]
-
C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes | ACS Catalysis. (2019). ACS Catalysis. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (n.d.). PMC. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (n.d.). New Journal of Chemistry. [Link]
-
Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF - ResearchGate. (2021). ResearchGate. [Link]
-
276: Scope of the Reactions of Indolyl- and Pyrrolyl-Tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-Catalyzed Synthesis of Indole- and Pyrrole-Fused Polycyclic Compounds - The Davies Group - ScholarBlogs. (2017). The Davies Group. [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Organic Chemistry Frontiers. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. (2022). Beilstein Journals. [Link]
-
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. (n.d.). ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-[(4-bromophenyl)sulfonyl]-1H-indole Production
Welcome to the technical support center for the synthesis and scale-up of 1-[(4-bromophenyl)sulfonyl]-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. By leveraging in-depth technical knowledge and field-proven insights, this resource aims to provide robust troubleshooting strategies and a comprehensive understanding of the underlying chemical principles.
Introduction
The N-sulfonylation of indole with 4-bromophenylsulfonyl chloride is a critical transformation in the synthesis of various biologically active molecules. While the reaction appears straightforward on a laboratory scale, its transition to pilot and production scales introduces a host of challenges. These can range from reaction control and impurity profiles to purification and safety. This guide provides a structured approach to identifying and resolving these scale-up issues, ensuring a reproducible and efficient process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Reaction or Low Conversion
Question: My reaction is stalling, and I'm observing a significant amount of unreacted indole even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue during the scale-up of N-sulfonylation reactions. The primary culprits are often related to mass transfer limitations, inadequate deprotonation of indole, or the deactivation of the sulfonylating agent.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Mixing | On a larger scale, inadequate agitation can lead to poor mixing of the heterogeneous reaction mixture (solid base, liquid indole solution), resulting in localized areas of low reactant concentration. | - Increase the agitation speed and ensure the use of an appropriately sized impeller for the reactor geometry.- Consider using a phase-transfer catalyst (PTC) to facilitate the reaction between the deprotonated indole and the sulfonyl chloride.[1][2][3] |
| Weak Base or Insufficient Equivalents | The pKa of the N-H bond in indole is approximately 17. A base that is too weak or used in insufficient quantities will not fully deprotonate the indole, leading to a low concentration of the reactive indolate anion. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure at least 1.1 to 1.5 equivalents of the base are used. |
| Moisture in the Reaction | 4-Bromophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-bromophenylsulfonic acid.[4][5] | - Ensure all solvents and reagents are rigorously dried before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While initial deprotonation may be performed at a lower temperature, the subsequent sulfonylation step may require elevated temperatures to proceed at a reasonable rate. | - After the addition of the base, consider gradually warming the reaction mixture to 40-60 °C to drive the reaction to completion. Monitor for potential side reactions at higher temperatures. |
Issue 2: Formation of Significant Side Products
Question: I'm observing several impurities in my crude product, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a major concern in scaling up this synthesis, impacting both yield and purity. The most common impurities arise from C-sulfonylation, bis-sulfonylation, and degradation of starting materials or product.
Potential Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| C-Sulfonylated Indoles | Under certain conditions, electrophilic attack can occur at the electron-rich C3 or C2 positions of the indole ring.[6][7][8] | - Use a strong, non-nucleophilic base to favor N-deprotonation.- Maintain a low reaction temperature during the addition of the sulfonyl chloride to improve selectivity.- The use of a phase-transfer catalyst can enhance N-selectivity.[1][3] |
| Bis-sulfonylated Indole | If a strong base is used in large excess, deprotonation of the product can occur, followed by a second sulfonylation. | - Carefully control the stoichiometry of the base (1.1-1.2 equivalents).- Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations. |
| 4-Bromophenylsulfonic Acid | Hydrolysis of 4-bromophenylsulfonyl chloride due to residual moisture.[4][5] | - As mentioned previously, ensure anhydrous reaction conditions. |
Visualizing Reaction Pathways:
Caption: Potential reaction pathways in the synthesis of this compound.
Issue 3: Difficult Purification and Product Isolation
Question: My crude product is an oil or a sticky solid that is difficult to handle and purify by crystallization. What are some effective purification strategies?
Answer:
Isolation and purification are often the bottlenecks in the scale-up of this process. The presence of impurities can inhibit crystallization, and the product itself may have challenging physical properties.
Purification Strategies:
| Method | Description | Best Practices |
| Crystallization | The most common and scalable method for purification. | - Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexanes).- Consider using an anti-solvent addition technique for better crystal growth.- Seeding with a small amount of pure product can induce crystallization. |
| Column Chromatography | Effective for removing closely related impurities but can be challenging and costly on a large scale. | - Optimize the mobile phase on a small scale using Thin Layer Chromatography (TLC).[9]- Consider using automated flash chromatography systems for larger quantities. |
| Aqueous Work-up | A well-designed work-up can remove many impurities before crystallization. | - A quench with a mild acid (e.g., ammonium chloride solution) will neutralize any remaining base.- Washing the organic layer with a sodium bicarbonate solution can remove any 4-bromophenylsulfonic acid.[10] |
Experimental Protocol: Optimized Aqueous Work-up and Crystallization
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the layers and wash the organic phase sequentially with:
-
1M HCl (to remove any remaining base)
-
Saturated aqueous sodium bicarbonate (to remove sulfonic acid)
-
Brine (to reduce the water content in the organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a hot solvent (e.g., ethanol) and slowly add an anti-solvent (e.g., water or heptane) until turbidity is observed.
-
Cool the mixture slowly to induce crystallization.
-
Collect the solid by filtration, wash with a cold solvent mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling 4-bromophenylsulfonyl chloride on a large scale?
A1: 4-Bromophenylsulfonyl chloride is a corrosive and moisture-sensitive solid.[4][5][11] Key safety precautions include:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.[4][11]
-
Reactions: Be aware that it can react violently with strong bases and reducing agents.[4] The reaction with water or moisture will produce corrosive hydrogen chloride gas.[4][5]
Q2: Can I use a different sulfonylation method, like the Mitsunobu reaction, for this transformation?
A2: The Mitsunobu reaction can be used for the N-sulfonylation of indoles, but it presents its own set of scale-up challenges.[12][13][14] These include:
-
Stoichiometric Reagents: The use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) generates significant amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[12]
-
Cost and Atom Economy: The reagents are relatively expensive, and the atom economy of the classical Mitsunobu reaction is poor, making it less desirable for large-scale synthesis.[12]
-
Safety: Azodicarboxylates can be hazardous, and their use on a large scale requires careful safety assessment.
While catalytic versions of the Mitsunobu reaction are being developed, the direct sulfonylation with a sulfonyl chloride and a base is often the more practical and cost-effective approach for large-scale production.[15]
Q3: How can I monitor the progress of my reaction effectively on a larger scale?
A3: Real-time reaction monitoring is crucial for process control. Common methods include:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities. This is the preferred method for in-process control (IPC) in a manufacturing setting.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for accurate quantification of reaction components without the need for extensive calibration curves.[16]
Visualizing the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting the scale-up of this compound synthesis.
References
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Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
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Reddit. (2021, December 14). How could sulfonylation accelerate coupling between indoles?. Retrieved from [Link]
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ACS Publications. (2024, December 5). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (2025, March). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Retrieved from [Link]
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PubMed. (2025, April 15). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]
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PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
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ResearchGate. (2025, August 5). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF. Retrieved from [Link]
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PubMed. (2026, February 4). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Retrieved from [Link]
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Longdom Publishing. (n.d.). Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles. Retrieved from [Link]
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ResearchGate. (2025, October 15). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
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PubMed Central. (n.d.). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021, September 2). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Retrieved from [Link]
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PubMed Central. (n.d.). (4-Bromophenyl)(1H-indol-7-yl)methanone. Retrieved from [Link]
-
Wiley Online Library. (2023, February 19). Design, Synthesis of 3‐(5‐Substituted Phenyl‐[4][5][9]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. Retrieved from [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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Wiley Online Library. (2019, February 26). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Retrieved from [Link]
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PubMed Central. (n.d.). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Retrieved from [Link]
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MDPI. (2024, July 29). Iodophor-/H 2 O 2 -Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Retrieved from [Link]
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AIR Unimi. (n.d.). Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
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MDPI. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ACS Publications. (2021, March 19). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. Retrieved from [Link]
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AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]
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RSC Publishing. (n.d.). Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy. Retrieved from [Link]
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Arkivoc. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Retrieved from [Link]
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PubMed Central. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Retrieved from [Link]
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Validation & Comparative
Comparative Guide to HPLC Method Development for Purity Analysis of 1-[(4-bromophenyl)sulfonyl]-1H-indole
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[(4-bromophenyl)sulfonyl]-1H-indole. As a crucial quality attribute for Active Pharmaceutical Ingredients (APIs), a well-developed purity method must be specific, sensitive, and accurate to ensure the safety and efficacy of the final drug product.[1][2] This document moves beyond a single protocol, detailing the logical progression and comparative analysis that underpins the selection of optimal chromatographic conditions.
Understanding the Analyte: Physicochemical Properties
Before initiating method development, a thorough understanding of the analyte's structure and properties is paramount.
Structure: this compound
-
Indole Moiety: Aromatic and capable of π-π interactions. The indole nitrogen is part of a sulfonamide linkage, which influences its basicity.
-
Bromophenyl Group: Adds significant hydrophobicity and a strong UV chromophore.
-
Sulfonyl Group: An electron-withdrawing group that can participate in dipole-dipole interactions.
Based on its structure, the molecule is non-polar and highly hydrophobic, making Reversed-Phase HPLC (RP-HPLC) the separation mode of choice.[3][4][5] The presence of aromatic rings suggests that columns with alternative selectivities, such as phenyl-based stationary phases, could offer advantages over standard alkyl phases.[3][6]
Phase 1: Column and Mobile Phase Screening
The initial phase of method development focuses on selecting the most suitable stationary phase and organic modifier to achieve adequate retention and peak shape.
Comparative Column Selection
Two columns with different stationary phase chemistries were evaluated to assess their impact on selectivity for the main peak and potential impurities.
-
Alternative 1: Standard C18 Column: A workhorse for RP-HPLC, providing strong hydrophobic retention.[3][5]
-
Alternative 2: Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating structurally similar impurities.[3][6]
Experimental Protocol: Initial Column Screening
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
HPLC System: An HPLC system with a UV detector is used.[7]
-
Screening Conditions:
-
Columns: C18 (4.6 x 150 mm, 5 µm) and Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A simple isocratic mobile phase of 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Comparative Data: Column Screening
| Column Type | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Rationale & Observations |
| C18 | 8.2 | 1.4 | 8500 | Good retention, but slight peak tailing was observed, possibly due to secondary interactions with residual silanols. |
| Phenyl-Hexyl | 7.5 | 1.1 | 9200 | Slightly less retention but a significantly better peak shape (lower tailing factor). The π-π interactions likely contribute to a more favorable separation mechanism for this aromatic compound.[6] |
Decision: The Phenyl-Hexyl column was selected for further optimization due to the superior peak shape, which is critical for accurate integration and detection of closely eluting impurities.
Phase 2: Mobile Phase Optimization
With the column selected, the next step is to optimize the mobile phase to improve resolution and ensure the method is robust. This involves comparing organic modifiers and adjusting the aqueous phase pH.
Organic Modifier Comparison: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, each offering different selectivity.[8][9]
-
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.[9]
-
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[8]
Impact of pH and Buffering
Adjusting the mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[8][10] For neutral compounds like this compound, pH has a less direct effect on retention. However, using a buffered mobile phase at a low pH (e.g., with 0.1% formic acid) is a common practice to suppress the ionization of any residual silanols on the stationary phase, thereby improving peak shape and method robustness.[8]
Experimental Protocol: Mobile Phase Optimization
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B Alternatives: Acetonitrile and Methanol.
-
Gradient Elution: A generic gradient from 50% to 95% Mobile Phase B over 15 minutes was used to elute all potential impurities.
-
Other parameters: Remained the same as in the initial screening.
Comparative Data: Organic Modifier
| Organic Modifier | Main Peak Resolution | Impurity Profile Observation | Rationale & Observations |
| Methanol | Good | Two minor impurity peaks were observed, with one closely eluting before the main peak. | Methanol provided a distinct selectivity profile. |
| Acetonitrile | Excellent | The same two impurity peaks were observed, but with significantly better resolution from the main peak and each other. | Acetonitrile offered superior efficiency and resolving power for this specific analyte and its impurities, leading to a cleaner baseline and better separation. |
Decision: Acetonitrile was chosen as the organic modifier, and 0.1% formic acid in water was confirmed as the aqueous component to ensure sharp, symmetrical peaks.
Phase 3: Final Method Refinement and Validation Considerations
The final step involves fine-tuning the gradient profile to achieve optimal resolution in the shortest possible run time and considering the requirements for method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Optimized Gradient Method
Based on the optimization experiments, the following gradient method was established to provide the best balance of resolution, peak shape, and analysis time.
Final Recommended Protocol
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: 60% to 85% B
-
12-12.1 min: 85% to 60% B
-
12.1-15 min: 60% B (Re-equilibration)
-
Method Validation: A Trustworthy System
To ensure the developed method is suitable for its intended purpose, a validation study must be conducted.[11][14] The objective of validation is to demonstrate that the analytical procedure is reliable and reproducible.[11][12] Key parameters to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow
The process of HPLC method development is a logical sequence of steps, from initial screening to final optimization.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This guide has demonstrated a systematic and comparative approach to developing a purity method for this compound. By comparing different stationary phases and mobile phase conditions, a final, optimized method using a Phenyl-Hexyl column with an acetonitrile and 0.1% formic acid gradient was established. This method provides excellent peak shape and resolution for the main component and its potential impurities. The principles and workflows described herein are grounded in established chromatographic theory and regulatory expectations, providing a solid foundation for researchers and drug development professionals.
References
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Core.ac.uk. Available at: [Link]
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HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. Available at: [Link]
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Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available at: [Link]
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
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Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]
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Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]
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Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]
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Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
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Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Available at: [Link]
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HPLC Column Selection Guide. Restek. Available at: [Link]
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HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]
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4-Bromomethyl-1-phenylsulfonyl-1H-indole. PMC. Available at: [Link]
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(4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone. PMC. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]
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A Comparative Guide to the Reactivity of Benzenesulfonyl and (4-Bromophenyl)sulfonyl Indoles for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of indole chemistry, a cornerstone of medicinal chemistry and materials science, the choice of the nitrogen-protecting group is a critical decision that dictates the synthetic strategy and overall efficiency. Among the various options, arylsulfonyl groups, particularly the benzenesulfonyl (Bs) and its substituted analogues, offer a robust solution for indole N-protection. This guide provides an in-depth, objective comparison of the reactivity of two such prominent protecting groups: the unsubstituted benzenesulfonyl group and the electronically modified (4-bromophenyl)sulfonyl group.
This analysis moves beyond a simple catalog of protecting groups, offering a mechanistic rationale for the observed and expected differences in reactivity. By understanding the subtle yet significant electronic impact of the 4-bromo substituent, researchers can make more informed decisions in the design of complex synthetic routes involving protected indoles. We will explore key transformations including N-desulfonylation, electrophilic substitution on the indole nucleus, and the unique synthetic handles offered by the bromo-substituent in cross-coupling reactions.
The Electronic Landscape: Benzenesulfonyl vs. (4-Bromophenyl)sulfonyl
The reactivity of an N-sulfonylated indole is fundamentally governed by the electronic nature of the arylsulfonyl group. This group exerts a strong electron-withdrawing effect on the indole nitrogen, which in turn influences the electron density of the entire indole ring system. The introduction of a bromine atom at the 4-position of the phenyl ring introduces a new dimension to this electronic interplay.
-
Inductive and Resonance Effects: Bromine is an electronegative atom, and as such, it exhibits an electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the phenyl ring to the sulfonyl group, making the sulfur atom more electron-deficient. Consequently, the (4-bromophenyl)sulfonyl group is a stronger electron-withdrawing group than the unsubstituted benzenesulfonyl group. While bromine also possesses lone pairs that can participate in resonance (+R effect), its inductive effect is generally considered to be dominant in this context.
-
Hammett Constants: The electronic influence of a substituent can be quantified using Hammett constants (σ). For a 4-bromo substituent, the σp value is positive (around +0.23), indicating its electron-withdrawing nature. This translates to a greater polarization of the N-S bond in N-(4-bromophenyl)sulfonyl indole compared to its benzenesulfonyl counterpart.
This enhanced electron-withdrawing character of the (4-bromophenyl)sulfonyl group is the cornerstone of the reactivity differences we will explore.
Reactivity Comparison: A Tale of Two Sulfonyls
We will now delve into a comparative analysis of the reactivity of benzenesulfonyl and (4-bromophenyl)sulfonyl indoles in three key areas: N-desulfonylation, electrophilic substitution, and metal-catalyzed cross-coupling.
N-Desulfonylation: The Ease of Removal
The removal of the N-sulfonyl protecting group is often a crucial final step in a synthetic sequence. The ease of this cleavage is directly related to the stability of the N-S bond.
Hypothesized Reactivity Difference:
The stronger electron-withdrawing nature of the (4-bromophenyl)sulfonyl group is expected to make the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack, which is often the initial step in deprotection. However, this increased electron withdrawal also strengthens the N-S bond by decreasing the electron density on the nitrogen, making it a poorer leaving group. The net effect on the rate of desulfonylation can be substrate and condition dependent. For many common reductive or basic desulfonylation conditions, the increased electrophilicity of the sulfur atom in the (4-bromophenyl)sulfonyl group is anticipated to facilitate its cleavage compared to the benzenesulfonyl group.
Expected Outcome Data:
| Reaction | Substrate | Expected Relative Rate |
| N-Desulfonylation | Benzenesulfonyl indole | Slower |
| N-Desulfonylation | (4-Bromophenyl)sulfonyl indole | Faster |
Experimental Protocol: Comparative N-Desulfonylation
This protocol provides a framework for a direct comparison of the cleavage rates of N-benzenesulfonyl and N-(4-bromophenyl)sulfonyl indoles under basic conditions.
dot
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-[(4-bromophenyl)sulfonyl]-1H-indole
As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle and manage them safely and responsibly. This guide addresses the proper disposal procedures for 1-[(4-bromophenyl)sulfonyl]-1H-indole, a compound of interest in drug discovery and chemical synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. By understanding the 'why,' you can make informed decisions, ensuring a self-validating system of safety within your laboratory.
Part 1: Hazard Assessment and Chemical Profile
This compound must be treated as hazardous waste. Its chemical structure incorporates three key features that dictate its handling and disposal pathway:
-
A Halogenated Aromatic Ring (Bromophenyl): The presence of bromine classifies this compound as a halogenated organic compound .[1][2] These substances cannot be disposed of with non-halogenated organic solvents as they require specific, high-temperature incineration to prevent the formation of toxic byproducts and to manage the resulting acid gases.[3][4] Mixing them with non-halogenated waste, which is often recycled as fuel, would contaminate the entire waste stream, significantly increasing disposal costs and environmental risk.[3]
-
A Sulfonyl Group: Sulfonyl-containing compounds can release sulfur oxides upon combustion, which are regulated pollutants.[5][6] While the toxicological properties of this specific molecule have not been exhaustively studied, related sulfonyl compounds are known irritants.[5][7][8]
-
An Indole Moiety: Indole and its derivatives are biologically active and can have ecotoxicological effects if released into the environment.[9][10]
Based on data from structurally similar compounds, this compound should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and to be an irritant to the eyes, skin, and respiratory system.[5][7][8][11][12][13]
Table 1: Inferred Hazard Profile and Chemical Identifiers
| Property | Value/Classification | Rationale & Source |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Presence of Bromine.[1][3][14] Governed by EPA RCRA regulations.[15][16] |
| Potential Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye/Respiratory Irritant | Inferred from Safety Data Sheets of analogous compounds.[7][8][11][12] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Standard for halogenated organic compounds.[4][6] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | General chemical safety principle to prevent uncontrolled reactions.[17][18][19] |
Part 2: Personnel Safety and Spill Management
Before handling or preparing this compound for disposal, ensure the following controls are in place.
Engineering Controls and Personal Protective Equipment (PPE)
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and adding to a waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][14][19]
-
Eye Protection: Wear chemical safety goggles or a face shield that provides full protection against splashes.[5][12][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Dispose of contaminated gloves as hazardous waste.[13]
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory to prevent skin contact.[5][12]
Emergency Procedures
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][11][12]
-
Small Spills (Contained within the fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent and wash thoroughly.[7][14]
-
Large Spills: Evacuate the immediate area and alert colleagues. If safe to do so, close the fume hood sash. Contact your institution's Environmental Health and Safety (EHS) office and/or emergency response team immediately. Do not attempt to clean up a large spill yourself.[19]
Part 3: Step-by-Step Disposal Protocol
Disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][20] The following procedure is designed to meet these standards.
Step 1: Waste Classification and Segregation
Immediately classify any waste containing this compound, including pure compound, contaminated materials (like gloves or weigh paper), and solutions, as "Halogenated Organic Waste." [1][3]
-
Causality: This initial classification is the most critical step. It dictates that this waste stream must be kept separate from all other types of waste to ensure proper final treatment.
-
Action: Maintain a dedicated, properly labeled waste container specifically for halogenated organic solids or liquids in your laboratory. Never mix halogenated and non-halogenated waste.[2][3][14]
Step 2: Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[16][21]
-
Causality: A proper container prevents leaks and fugitive emissions, protecting both laboratory personnel and the environment. The container itself must not react with or be degraded by the waste.
-
Action: For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a poly-coated glass or plastic solvent bottle. Ensure the container is kept closed at all times except when actively adding waste.[19][21] Do not leave a funnel in the container opening.[21]
Step 3: Labeling
As soon as the first drop of waste is added, the container must be labeled with a fully completed hazardous waste tag provided by your institution's EHS department.[14][15]
-
Causality: Proper labeling is a legal requirement under EPA and OSHA regulations.[22] It communicates the hazards to everyone in the lab and is essential for the waste disposal technicians who will handle the container.
-
Action: The label must include, at a minimum:
-
The full chemical name: "this compound" and any other components in the mixture, written out completely (no formulas or abbreviations).[15][21]
-
The approximate percentages of each component.
-
The relevant hazard information (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first waste was added).
-
Your name, Principal Investigator, and laboratory location.
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[21]
-
Causality: The SAA concept ensures that waste remains under the control of trained laboratory personnel until it is ready for pickup, minimizing the risk of improper handling or spills in public areas.[18][19][21]
-
Action: The SAA should be at or near the point of waste generation. Place the container in a secondary containment bin or tray to contain any potential leaks.[19] Inspect the container weekly for any signs of degradation or leakage.[21]
Step 5: Arranging for Disposal
Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often 60-180 days, check your institutional policy), contact your EHS office to request a waste pickup.[15][21]
-
Causality: Regulatory time limits exist for accumulating hazardous waste on-site.[20] Prompt removal prevents the accumulation of large quantities of hazardous materials in the laboratory.
-
Action: Follow your institution's specific procedure for requesting a pickup, which may involve an online form or a phone call. Ensure the container lid is tightly sealed and the label is clearly visible before the scheduled pickup.
Part 4: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for correctly segregating and containerizing waste generated from this compound.
Caption: Waste Disposal Decision Tree for this compound.
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Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry, 60B, 1211-1214. Retrieved from [Link]
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Li, W., et al. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 20(37), 4657-4681. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
